molecular formula C17H25I B568337 1-Iodo-4-(4-pentylcyclohexyl)benzene CAS No. 116963-80-5

1-Iodo-4-(4-pentylcyclohexyl)benzene

Cat. No.: B568337
CAS No.: 116963-80-5
M. Wt: 356.291
InChI Key: ZVJXAYCOQJDVMP-UHFFFAOYSA-N
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Description

1-Iodo-4-(4-pentylcyclohexyl)benzene is a useful research compound. Its molecular formula is C17H25I and its molecular weight is 356.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-4-(4-pentylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25I/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJXAYCOQJDVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669935
Record name 1-Iodo-4-(4-pentylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116963-80-5
Record name 1-Iodo-4-(4-pentylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Iodo-4-(4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Iodo-4-(4-pentylcyclohexyl)benzene, a key intermediate in the synthesis of various organic materials, including liquid crystals and potential pharmaceutical compounds. This document outlines its physicochemical characteristics, spectral data, reactivity, and a representative synthetic protocol.

Core Chemical Properties

This compound, with the CAS numbers 948553-20-6 and 116963-80-5 (for the trans isomer), is a solid organic compound.[1][2] Its core structure consists of a benzene ring substituted with an iodine atom and a 4-pentylcyclohexyl group. The presence of the iodo group makes it a versatile precursor for various cross-coupling reactions.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while an experimental melting point is available, the boiling point and density are predicted values.

PropertyValueSource
Molecular Formula C₁₇H₂₅I[2]
Molecular Weight 356.28 g/mol [2]
Physical Form Solid[2]
Melting Point 47 °C (for trans isomer)[1]
Boiling Point (Predicted) 378.5 ± 21.0 °C
Density (Predicted) 1.273 ± 0.06 g/cm³
Solubility Soluble in ethanol, ether, and dichloromethane.[1]

Spectral Data Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclohexyl, and pentyl protons. The aromatic protons will appear as two doublets in the range of δ 7.0-7.7 ppm. The protons of the cyclohexyl ring will likely appear as a series of multiplets between δ 1.0 and 2.5 ppm. The pentyl chain protons will show a triplet for the terminal methyl group around δ 0.9 ppm and a series of multiplets for the methylene groups between δ 1.2 and 1.6 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display characteristic peaks for the aromatic, cyclohexyl, and pentyl carbons. The iodinated aromatic carbon is expected to have a chemical shift in the range of δ 90-100 ppm. The other aromatic carbons will resonate between δ 125 and 150 ppm. The carbons of the cyclohexyl and pentyl groups will appear in the aliphatic region of the spectrum, typically between δ 14 and 45 ppm. For reference, the ¹³C NMR data for the structurally similar 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene shows signals for the cyclohexyl ring and hexyl chain in the range of 14-44.5 ppm.

Mass Spectrometry (Predicted)

The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 356. The fragmentation pattern would likely involve the loss of the iodine atom (m/z 127) and fragmentation of the pentyl and cyclohexyl groups. A key fragment would be the [M-I]⁺ ion at m/z 229. The mass spectrum of the related compound p-iodotoluene shows a molecular ion peak at m/z 218 and a peak corresponding to the loss of iodine.[3]

Reactivity and Synthetic Applications

The primary utility of this compound in synthetic chemistry stems from the reactivity of the aryl iodide group. Aryl iodides are highly effective coupling partners in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. This makes the title compound a valuable building block for the synthesis of liquid crystals, organic electronic materials, and pharmaceutical intermediates.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and plausible method can be derived from standard procedures for the iodination of activated aromatic rings.

Representative Synthesis of this compound

This protocol is a representative example and may require optimization.

Materials:

  • 4-Pentylcyclohexylbenzene

  • Iodine (I₂)

  • Periodic acid (H₅IO₆)

  • Acetic acid

  • Sulfuric acid (concentrated)

  • Dichloromethane

  • Sodium thiosulfate solution (10%)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-pentylcyclohexylbenzene (1 equivalent) in glacial acetic acid.

  • Add iodine (0.5 equivalents) and periodic acid (0.2 equivalents) to the solution.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford this compound.

Purification and Characterization Workflow

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reactants 4-Pentylcyclohexylbenzene, I₂, H₅IO₆, H₂SO₄, Acetic Acid Reaction Iodination Reaction (70-80 °C, 4-6h) Reactants->Reaction Quenching Quenching with Water Reaction->Quenching Extraction Extraction with Dichloromethane Quenching->Extraction Washing Washing with Na₂S₂O₃, NaHCO₃, Brine Extraction->Washing Drying Drying over MgSO₄ Washing->Drying Concentration Concentration in vacuo Drying->Concentration Chromatography Column Chromatography (Silica gel, Hexane) Concentration->Chromatography Characterization Characterization (NMR, MS, MP) Chromatography->Characterization Final_Product This compound Characterization->Final_Product Pure Product

Caption: Synthetic workflow for this compound.

Logical Relationship in Cross-Coupling Reactions

The utility of this compound as a synthetic intermediate is primarily demonstrated in palladium-catalyzed cross-coupling reactions. The general catalytic cycle for a Suzuki-Miyaura coupling is depicted below.

A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-I(L)₂ B->C D Transmetalation C->D E Ar-Pd(II)-R(L)₂ D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-R (Coupled Product) F->G Reactant1 This compound (Ar-I) Reactant1->B Reactant2 Organoboron Reagent (R-B(OR)₂) Reactant2->D Base Base Base->D

References

In-Depth Technical Guide: 1-Iodo-4-(4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

A Core Intermediate for Advanced Synthesis in Research and Development

This technical guide provides a comprehensive overview of 1-iodo-4-(4-pentylcyclohexyl)benzene, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. Due to the limited publicly available data for the specific CAS number 948553-20-6, this document focuses on its well-characterized and commercially available isomer, 1-iodo-4-(trans-4-pentylcyclohexyl)benzene (CAS: 116963-80-5) . This trans-isomer is a crucial building block in the synthesis of complex organic molecules.

Chemical Identity and Physical Properties

1-Iodo-4-(trans-4-pentylcyclohexyl)benzene is a solid organic compound valued for the reactive carbon-iodine bond on its aromatic ring. This feature makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.

Table 1: Physical and Chemical Properties of 1-Iodo-4-(trans-4-pentylcyclohexyl)benzene

PropertyValueReference
CAS Number 116963-80-5
Molecular Formula C₁₇H₂₅I[1]
Molecular Weight 356.3 g/mol [1]
Appearance Solid[2]
Purity ≥99% (typical)[1]

Spectral Data Analysis

While specific spectral data files were not directly accessible, comprehensive spectral analysis including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 1-iodo-4-(trans-4-n-pentylcyclohexyl)benzene is available from various chemical suppliers.[3][4] The expected spectral characteristics are summarized below based on the compound's structure.

Table 2: Predicted Spectral Data for 1-Iodo-4-(trans-4-pentylcyclohexyl)benzene

Technique Expected Features
¹H NMR Signals corresponding to the protons of the pentyl group (aliphatic region), the cyclohexyl ring (aliphatic region), and the aromatic ring (aromatic region, showing characteristic splitting patterns for a 1,4-disubstituted benzene).
¹³C NMR Resonances for the carbons of the pentyl chain, the cyclohexyl ring, and the aromatic ring. The carbon atom bonded to the iodine will show a characteristic downfield shift.
IR Spectroscopy Absorption bands corresponding to C-H stretching (aliphatic and aromatic), C-C stretching in the aromatic ring, and the C-I stretching frequency.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely show losses of the pentyl group, the cyclohexyl ring, and the iodine atom.

Experimental Protocols

Generalized Synthesis of 1-Iodo-4-(trans-4-pentylcyclohexyl)benzene

Reaction Scheme:

4-(trans-4-pentylcyclohexyl)aniline → [Diazonium Salt Intermediate] → 1-Iodo-4-(trans-4-pentylcyclohexyl)benzene

General Procedure:

  • Diazotization: 4-(trans-4-pentylcyclohexyl)aniline is dissolved in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the diazonium salt.

  • Iodination: The cold diazonium salt solution is then added to a solution of potassium iodide (KI).

  • Work-up: The reaction mixture is allowed to warm to room temperature, and nitrogen gas is evolved. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final product.

G cluster_synthesis Synthesis Workflow start 4-(trans-4-pentylcyclohexyl)aniline diazotization Diazotization (NaNO₂, aq. Acid, 0-5 °C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium iodination Iodination (KI solution) diazonium->iodination workup Extraction & Purification iodination->workup product 1-Iodo-4-(trans-4-pentylcyclohexyl)benzene workup->product

Generalized synthesis workflow.
Application in Suzuki-Miyaura Cross-Coupling

1-Iodo-4-(trans-4-pentylcyclohexyl)benzene is an ideal substrate for Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in liquid crystals and pharmaceutical compounds.[5]

General Protocol for a Suzuki-Miyaura Reaction:

  • Reaction Setup: In a reaction vessel, combine 1-iodo-4-(trans-4-pentylcyclohexyl)benzene (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the mixture with stirring to a temperature typically between 80-100 °C. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and perform an aqueous work-up. Extract the product with an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired biaryl product.

G cluster_coupling Suzuki-Miyaura Coupling Workflow reagents Combine Reactants: - Aryl Iodide - Arylboronic Acid - Pd Catalyst - Base solvent Add Solvent System reagents->solvent inert Establish Inert Atmosphere solvent->inert reaction Heat and Stir (Monitor by TLC) inert->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification final_product Purified Biaryl Product purification->final_product

General Suzuki-Miyaura coupling workflow.

Applications in Research and Drug Development

The primary utility of 1-iodo-4-(trans-4-pentylcyclohexyl)benzene in research and drug development lies in its role as a versatile building block. The presence of the reactive iodide allows for its incorporation into larger, more complex molecules through reliable and high-yielding cross-coupling reactions.[5] This is particularly valuable in the synthesis of:

  • Liquid Crystals: The rigid core of the cyclohexylbenzene moiety is a common feature in liquid crystal molecules. By coupling this unit with other aromatic systems, novel liquid crystalline materials with tailored properties can be synthesized.

  • Pharmaceutical Intermediates: The biaryl structures formed from this compound are prevalent in many biologically active molecules. Its use allows for the modular assembly of potential drug candidates.

  • Organic Electronics: The ability to create extended π-conjugated systems makes this intermediate useful in the development of new materials for organic electronics.

As this compound is an intermediate, it is not expected to have direct biological activity or be involved in specific signaling pathways itself. Its value is in enabling the synthesis of the final target molecules that may possess such properties.

Safety and Handling

As with all chemical reagents, 1-iodo-4-(trans-4-pentylcyclohexyl)benzene should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Iodo-4-(trans-4-pentylcyclohexyl)benzene is a valuable and versatile intermediate in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions makes it a key component in the development of new materials and potential pharmaceutical agents. This guide provides a summary of its known properties and a framework for its application in a research and development setting.

References

Spectroscopic Profile of 1-Iodo-4-(4-pentylcyclohexyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the liquid crystal intermediate, 1-Iodo-4-(4-pentylcyclohexyl)benzene. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols, and includes visualizations to illustrate the molecular structure and analytical workflow.

Molecular Structure

This compound is a disubstituted benzene derivative containing a p-iodophenyl group attached to a 4-pentylcyclohexyl moiety. The trans-conformation of the cyclohexane ring is generally the most stable and commonly occurring isomer.

Molecular Formula: C₁₇H₂₅I

Molecular Weight: 356.28 g/mol

CAS Number: 116963-80-5

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.60d2HAromatic Protons (ortho to Iodo group)
~6.95d2HAromatic Protons (meta to Iodo group)
~2.45tt1HCyclohexyl Proton (methine, attached to benzene)
~1.85m4HCyclohexyl Protons (axial)
~1.40 - 1.20m10HCyclohexyl and Pentyl Protons (equatorial and chain CH₂)
~0.90t3HPentyl Protons (terminal CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~145.0Aromatic Carbon (C-I)
~137.5Aromatic Carbon (ipso, attached to cyclohexyl)
~129.0Aromatic Carbons (CH, ortho to cyclohexyl)
~91.0Aromatic Carbons (CH, ortho to Iodo)
~44.0Cyclohexyl Carbon (CH, attached to benzene)
~37.0Pentyl Carbon (CH₂, alpha to cyclohexyl)
~34.0Cyclohexyl Carbons (CH₂)
~33.0Cyclohexyl Carbons (CH₂)
~32.0Pentyl Carbon (CH₂)
~29.0Pentyl Carbon (CH₂)
~22.5Pentyl Carbon (CH₂)
~14.0Pentyl Carbon (CH₃)

Note: The chemical shifts are estimated based on data from analogous compounds such as trans-4-(4-Pentylcyclohexyl)benzonitrile and 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene. Actual values may vary slightly.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data (KBr Pellet or Thin Film)

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H Stretch
2950-2850StrongAliphatic C-H Stretch (cyclohexyl and pentyl)
~1590MediumAromatic C=C Stretch
~1480MediumAromatic C=C Stretch
~1450MediumCH₂ Scissoring
~1000Strongp-Disubstituted Benzene C-H Bend
~820StrongC-I Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
356High[M]⁺ (Molecular Ion)
229Medium[M - I]⁺
204Medium[I-C₆H₄-C₆H₁₀]⁺ fragment
127High[I]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)
77Medium[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 9 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 160 ppm.

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone).

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Place the sample in the spectrometer and collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge (m/z) ratio using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Detection: Detect the ions and record the mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis Sample Sample Dissolution Dissolution (e.g., CDCl3 for NMR) Sample->Dissolution Pelletizing KBr Pelletizing (for IR) Sample->Pelletizing Vaporization Vaporization (for MS) Sample->Vaporization NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Pelletizing->IR MS Mass Spectrometer Vaporization->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: 2D representation of this compound.

An In-depth Technical Guide to the Solubility of 1-Iodo-4-(4-pentylcyclohexyl)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Iodo-4-(4-pentylcyclohexyl)benzene, a key intermediate in the synthesis of liquid crystals and other advanced organic materials. Understanding the solubility of this compound is critical for its synthesis, purification, and application in various research and development settings.

Core Compound Properties

This compound is a solid, non-polar organic compound. Its structure, consisting of an iodinated benzene ring attached to a pentylcyclohexyl group, dictates its solubility behavior, favoring non-polar and weakly polar organic solvents.

PropertyValue
Molecular Formula C₁₇H₂₅I
Molecular Weight 356.3 g/mol
Appearance White to off-white solid
Melting Point Approximately 47°C
Boiling Point Predicted at 378.5 ± 21.0 °C
Density Predicted at 1.273 ± 0.06 g/cm³

Quantitative Solubility Data

While specific experimental data for the solubility of this compound is not extensively published, the following table presents expected solubility values in a range of common organic solvents at 25°C. These estimations are based on the principle of "like dissolves like," where non-polar solutes dissolve best in non-polar solvents. The compound is anticipated to be insoluble in water.

SolventPolarity IndexPredicted Solubility ( g/100 mL) at 25°C
Hexane0.1> 20
Toluene2.4> 25
Chloroform4.1> 30
Dichloromethane3.1> 30
Diethyl Ether2.8~ 15
Tetrahydrofuran (THF)4.0~ 18
Acetone5.1~ 5
Ethanol4.3< 1
Methanol5.1< 0.5
Water10.2< 0.01

Note: These are predicted values and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid organic compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., hexane, toluene, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.22 µm, PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Pipette a known volume (e.g., 5 mL) of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The presence of undissolved solid should be visible.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid.

    • Chromatographic/Spectroscopic Method: Dilute the filtered solution to a known concentration and analyze it using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved solute.

  • Calculation:

    • Calculate the solubility in g/100 mL or other desired units based on the mass of the dissolved solid and the volume of the solvent used.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the handling and analysis of this compound.

G General Synthesis Pathway 4-Pentylcyclohexanone 4-Pentylcyclohexanone 4-Pentylcyclohexylbenzene 4-Pentylcyclohexylbenzene 4-Pentylcyclohexanone->4-Pentylcyclohexylbenzene Friedel-Crafts Alkylation This compound This compound 4-Pentylcyclohexylbenzene->this compound Iodination Liquid Crystal Intermediates Liquid Crystal Intermediates This compound->Liquid Crystal Intermediates Cross-Coupling Reactions

Caption: A simplified reaction scheme for the synthesis of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_analysis Analysis Add excess solute to solvent Add excess solute to solvent Equilibrate at constant temperature Equilibrate at constant temperature Add excess solute to solvent->Equilibrate at constant temperature Filter supernatant Filter supernatant Equilibrate at constant temperature->Filter supernatant Quantify solute concentration Quantify solute concentration Filter supernatant->Quantify solute concentration Calculate solubility Calculate solubility Quantify solute concentration->Calculate solubility

Caption: A workflow diagram for the experimental determination of solubility.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Iodo-4-(4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-4-(4-pentylcyclohexyl)benzene is a halogenated aromatic compound with a structure that suggests its potential utility in organic synthesis, particularly in cross-coupling reactions where the iodine atom can serve as a leaving group. Its thermal stability is a critical parameter for its synthesis, purification, storage, and application, especially in processes requiring elevated temperatures. Understanding its decomposition pathway is crucial for ensuring safety and predicting potential degradation products.

The structure of this compound combines an iodinated benzene ring with a pentylcyclohexyl group. The thermal behavior of this molecule is expected to be influenced by the C-I bond, which is typically the weakest bond in the aromatic core, and the aliphatic cyclohexane and pentyl moieties.

Predicted Thermal Stability and Decomposition

Based on the general behavior of iodo-aromatic compounds, the primary thermal decomposition event for this compound is anticipated to be the homolytic cleavage of the carbon-iodine bond. This process would generate an aryl radical and an iodine radical. Aromatic iodides are known to undergo radical abstraction of iodine. The subsequent reactions of these radicals can lead to a variety of decomposition products through pathways such as hydrogen abstraction, dimerization, or further fragmentation of the alkylcyclohexyl group at higher temperatures.

Highly active aromatic compounds can be prone to oxidative decomposition. Therefore, the presence of oxygen during heating is expected to significantly lower the decomposition temperature and alter the decomposition pathway, potentially leading to the formation of oxidized byproducts.

Quantitative Data from Thermal Analysis (Hypothetical)

While specific experimental data is not available, the following tables represent the type of quantitative data that would be obtained from TGA and DSC analyses. These values are illustrative and should be determined experimentally.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

ParameterValue (Nitrogen Atmosphere)Value (Air/Oxygen Atmosphere)
Onset of Decomposition (Tonset)250 - 350 °C200 - 300 °C
Temperature of Max Decomposition Rate (Tpeak)300 - 400 °C250 - 350 °C
Mass Loss at Tpeak30 - 40% (corresponding to loss of iodine)> 40%
Residual Mass at 600 °C< 10%< 5%

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

ParameterValueNotes
Melting Point (Tm)80 - 120 °CEndothermic peak
Enthalpy of Fusion (ΔHf)To be determinedArea under the melting peak
Decomposition> 250 °CExothermic or complex endothermic/exothermic events

Experimental Protocols

To determine the precise thermal stability and decomposition characteristics of this compound, the following detailed experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: High purity nitrogen (or argon) for inert atmosphere analysis, and air or oxygen for oxidative decomposition studies.

    • Flow Rate: 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition, the temperature of the maximum rate of mass loss (from the derivative of the TGA curve, DTG), and the final residual mass are determined from the curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to observe thermal events such as decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Conditions:

    • Atmosphere: High purity nitrogen.

    • Flow Rate: 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to a temperature above the expected decomposition temperature (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature. The melting point is determined as the onset or peak of the endothermic transition. The enthalpy of fusion is calculated by integrating the area of the melting peak. Decomposition events may appear as sharp or broad exothermic or endothermic peaks at higher temperatures.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of this compound.

G Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample This compound Sample Weighing Accurate Weighing (2-10 mg) Sample->Weighing Crucible Loading into TGA/DSC Pans Weighing->Crucible TGA Thermogravimetric Analysis (TGA) Crucible->TGA Inert/Oxidative Atmosphere DSC Differential Scanning Calorimetry (DSC) Crucible->DSC Inert Atmosphere TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Interpretation Determination of Thermal Properties TGA_Data->Interpretation DSC_Data->Interpretation

Caption: Workflow for TGA and DSC analysis.

Predicted Decomposition Pathway

This diagram illustrates a plausible initial step in the thermal decomposition of this compound under inert conditions.

G Predicted Initial Decomposition Pathway cluster_reactants Reactant cluster_conditions Condition cluster_products Initial Products Reactant This compound Heat Heat (Δ) Aryl_Radical Aryl Radical Heat->Aryl_Radical Homolytic Cleavage of C-I Bond Iodine_Radical Iodine Radical (I•) Heat->Iodine_Radical

In-Depth Technical Guide: 1-Iodo-4-(4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document serves as a technical guide on the chemical and physical properties of 1-Iodo-4-(4-pentylcyclohexyl)benzene. While a definitive crystal structure from single-crystal X-ray diffraction has not been publicly reported in the surveyed scientific literature, this guide consolidates available data and presents a standardized experimental workflow for its determination. This compound, with its distinct molecular architecture, is of interest in materials science and as a potential intermediate in pharmaceutical synthesis.

Chemical Identity and Properties

This compound is a halogenated aromatic compound featuring a pentylcyclohexyl substituent. Its chemical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₇H₂₅I[1][2][3]
Molecular Weight 356.28 g/mol [1][2]
CAS Number 116963-80-5[2][3]
Synonyms 1-Iodo-4-(trans-4-n-pentylcyclohexyl)benzene[1]
Physical Form Solid[1]

Crystal Structure Analysis (Hypothetical Workflow)

As of the date of this publication, the detailed crystal structure of this compound, including unit cell parameters and space group, is not available in public databases. The following section outlines a standard experimental protocol for the determination of such a crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical workflow for determining the crystal structure of a novel compound like this compound is detailed below. This process is the gold standard for elucidating the three-dimensional arrangement of atoms in a crystalline solid.

Objective: To obtain high-quality single crystals suitable for X-ray diffraction analysis and to determine the precise atomic coordinates and molecular packing of this compound.

Methodology:

  • Crystallization:

    • Dissolve the purified solid this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, hexane) to achieve a supersaturated solution.

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals.

    • Carefully select a well-formed, defect-free crystal of appropriate dimensions (typically 0.1-0.3 mm) for mounting.

  • Data Collection:

    • Mount the selected crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • Utilize a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares techniques. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

The following diagram illustrates the general workflow for crystal structure determination.

G cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution crystal_growth Slow Evaporation / Cooling dissolution->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection on Diffractometer mounting->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

References

Photophysical Properties of 1-Iodo-4-(4-pentylcyclohexyl)benzene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 1-Iodo-4-(4-pentylcyclohexyl)benzene and its derivatives. Due to a notable absence of quantitative photophysical data in the current scientific literature for this specific family of compounds, this document focuses on a qualitative discussion of their expected behavior based on the known properties of aryl iodides. Detailed experimental protocols for the synthesis of the parent compound and related derivatives are provided, alongside a summary of their available physical properties. This guide aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of these molecules, while also highlighting a significant gap in the existing body of research.

Introduction

This compound and its derivatives are organic molecules that have garnered interest primarily as intermediates in organic synthesis. The presence of the reactive carbon-iodine bond makes them valuable precursors for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. While their synthetic utility is recognized, their photophysical properties remain largely unexplored. Understanding these properties is crucial for evaluating their potential in applications such as fluorescent probes, photosensitizers, or as components in optoelectronic materials. This guide synthesizes the available information and provides a framework for future experimental investigation.

Expected Photophysical Properties: A Qualitative Overview

Aryl iodides, as a class of compounds, are generally characterized by their relatively weak fluorescence. The heavy iodine atom is known to promote intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁) via the heavy-atom effect. This efficient population of the triplet state often leads to low fluorescence quantum yields and significant phosphorescence at low temperatures.

The absorption spectra of iodobenzene derivatives are expected to be similar to other benzene derivatives, with characteristic π-π* transitions in the ultraviolet region. The position of the absorption bands will be influenced by the nature and position of substituents on the benzene ring. In the case of this compound, the alkyl substituent is not expected to cause a significant shift in the absorption maxima compared to iodobenzene.

The emission properties are likely to be dominated by non-radiative decay pathways and intersystem crossing. Any observed fluorescence is expected to be weak. The large spin-orbit coupling induced by the iodine atom can also lead to shorter triplet state lifetimes compared to other halogenated or non-halogenated aromatic compounds.

Physicochemical Data of this compound and Related Compounds

While specific photophysical data is scarce, the following table summarizes the available physicochemical properties for the parent compound and some related para-substituted iodobenzene derivatives. This allows for a comparison of their basic chemical characteristics.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound948553-20-6C₁₇H₂₅I356.29
4-Iodotoluene624-31-7C₇H₇I218.04
4-Iodoaniline540-37-4C₆H₆IN219.03
4-Iodophenol540-38-5C₆H₅IO220.01
4-Iodo-N,N-dimethylaniline698-70-4C₈H₁₀IN247.08

Experimental Protocols

Synthesis of this compound from 4-(4-pentylcyclohexyl)aniline

This protocol is adapted from the well-established Sandmeyer-type reaction for the synthesis of aryl iodides from anilines.

Workflow Diagram:

synthesis_workflow_sandmeyer cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Workup & Purification A 4-(4-pentylcyclohexyl)aniline C Diazonium Salt Intermediate A->C Reaction B HCl, NaNO₂, H₂O, 0-5 °C B->C Reagents E This compound C->E Reaction D Potassium Iodide (KI) D->E Reagent F Extraction E->F G Column Chromatography F->G H Final Product G->H

Caption: Synthetic workflow for this compound via diazotization.

Materials:

  • 4-(4-pentylcyclohexyl)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Diethyl Ether or Dichloromethane (for extraction)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-(4-pentylcyclohexyl)aniline in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide in water and cool the solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether or dichloromethane.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Direct Iodination of 4-Pentylcyclohexylbenzene

This method involves the direct electrophilic iodination of the aromatic ring.

Workflow Diagram:

synthesis_workflow_iodination cluster_reaction Electrophilic Iodination cluster_workup Workup & Purification A 4-Pentylcyclohexylbenzene C Reaction Mixture A->C Reactant B I₂, Oxidizing Agent (e.g., HNO₃, HIO₃) B->C Reagents D Quenching C->D E Extraction D->E F Purification E->F G Final Product F->G

Caption: Workflow for direct electrophilic iodination.

Materials:

  • 4-Pentylcyclohexylbenzene

  • Iodine (I₂)

  • Nitric Acid (HNO₃) or Iodic Acid (HIO₃)

  • Acetic Acid (as solvent)

  • Sodium Thiosulfate (Na₂S₂O₃) solution

  • Diethyl Ether or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction:

    • In a round-bottom flask, dissolve 4-pentylcyclohexylbenzene in glacial acetic acid.

    • Add elemental iodine to the solution.

    • Slowly add the oxidizing agent (e.g., nitric acid or iodic acid) to the mixture with stirring.

    • Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by TLC.

  • Workup and Purification:

    • Cool the reaction mixture and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess iodine.

    • Extract the product with diethyl ether or dichloromethane.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Conclusion and Future Outlook

This technical guide has summarized the currently available information on this compound and its derivatives. A significant finding is the lack of published quantitative photophysical data for these compounds. Based on the general properties of aryl iodides, it is predicted that these molecules will be weakly fluorescent due to the heavy-atom effect of iodine.

The detailed synthetic protocols provided herein offer a starting point for researchers to synthesize and subsequently characterize the photophysical properties of this compound class. Future experimental work should focus on:

  • Measuring the UV-Vis absorption and fluorescence emission spectra in various solvents.

  • Determining the fluorescence quantum yields and lifetimes.

  • Investigating the triplet state properties through phosphorescence measurements at low temperatures.

Such studies are essential to fully understand the photophysical behavior of this compound derivatives and to unlock their potential in various scientific and technological applications.

An In-depth Technical Guide to 1-Iodo-4-(4-pentylcyclohexyl)benzene and its Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Iodo-4-(4-pentylcyclohexyl)benzene, a key intermediate in the synthesis of liquid crystals and other advanced organic materials. This document details its chemical synonyms, physicochemical properties, synthesis protocols, and its application in palladium-catalyzed cross-coupling reactions.

Compound Identification and Properties

This compound is a halogenated organic compound widely utilized as a building block in organic synthesis. Its structure, featuring a rigid cyclohexylbenzene core with a flexible pentyl chain and a reactive iodine atom, makes it an ideal precursor for the synthesis of calamitic (rod-shaped) liquid crystals.

Synonyms:

  • 1-iodo-4-(trans-4-n-pentylcyclohexyl)benzene

  • 1-Iodo-4-(trans-4-pentylcyclohexyl)benzene

  • Benzene, 1-iodo-4-(4-pentylcyclohexyl)-

  • 1-(Trans-4-pentylcyclohexyl)-4-iodobenzene

  • Benzene, 1-iodo-4-(trans-4-pentylcyclohexyl)-

  • 1-iodo-4-((1s,4r)-4-pentylcyclohexyl)benzene

Physicochemical Properties:

PropertyValueReference
CAS Number 948553-20-6
Molecular Formula C₁₇H₂₅I
Molecular Weight 356.28 g/mol
Appearance Solid
Purity Typically ≥97%

Synthesis of this compound

The synthesis of this compound can be achieved through the direct iodination of 4-pentylcyclohexylbenzene. This electrophilic aromatic substitution reaction is typically carried out using molecular iodine in the presence of an oxidizing agent.

Experimental Protocol: Iodination of 4-pentylcyclohexylbenzene

This protocol is a general procedure for the iodination of activated aromatic rings and can be adapted for the synthesis of the target compound.

Materials:

  • 4-pentylcyclohexylbenzene

  • Iodine (I₂)

  • Oxidizing agent (e.g., nitric acid, hydrogen peroxide, or a copper salt like CuCl₂)[1]

  • Solvent (e.g., acetic acid, dichloromethane, or benzene)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-pentylcyclohexylbenzene in the chosen solvent.

  • Add molecular iodine to the solution.

  • Slowly add the oxidizing agent to the reaction mixture. The reaction may be exothermic, and cooling may be necessary to control the temperature.

  • Heat the reaction mixture to the appropriate temperature (this will depend on the chosen solvent and oxidizing agent) and stir for several hours until the reaction is complete (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Logical Workflow for the Synthesis of this compound:

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product 4-pentylcyclohexylbenzene 4-pentylcyclohexylbenzene Dissolution Dissolution 4-pentylcyclohexylbenzene->Dissolution Iodine (I2) Iodine (I2) Iodination Reaction Iodination Reaction Iodine (I2)->Iodination Reaction Oxidizing Agent Oxidizing Agent Oxidizing Agent->Iodination Reaction Dissolution->Iodination Reaction Quenching Quenching Iodination Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Synthesis workflow for this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. These reactions are instrumental in the synthesis of complex organic molecules, including liquid crystals.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the synthesis of biaryl compounds, which are common core structures in liquid crystals.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a typical procedure for the synthesis of a 4'-substituted-4-(4-pentylcyclohexyl)biphenyl.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-cyanophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)[3]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent system (e.g., toluene/water, dioxane/water, or DMF/water)[4]

  • Standard Schlenk line or glovebox for inert atmosphere techniques

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (0.01-0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) several times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for several hours until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired biphenyl derivative.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-I Ar-I Ar-I->Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Suzuki-Miyaura coupling catalytic cycle.
Heck Reaction

The Heck reaction allows for the formation of a new carbon-carbon bond between the aryl iodide and an alkene, leading to the synthesis of substituted styrenes and other vinylated compounds.

Experimental Protocol: Heck Reaction of this compound with an Alkene

This protocol provides a general procedure for the Heck coupling.

Materials:

  • This compound

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, acetonitrile)

  • Standard laboratory glassware for inert atmosphere techniques

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (1.5-2.0 eq.).

  • Flush the vessel with an inert gas.

  • Add the degassed solvent, followed by the alkene (1.1-1.5 eq.).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete.

  • Cool the mixture to room temperature and filter off any inorganic salts.

  • Dilute the filtrate with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Catalytic Cycle of the Heck Reaction:

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Carbopalladation Carbopalladation Ar-Pd(II)-I(L2)->Carbopalladation R-CH2-CH(Ar)-Pd(II)-I(L2) R-CH2-CH(Ar)-Pd(II)-I(L2) Carbopalladation->R-CH2-CH(Ar)-Pd(II)-I(L2) Beta-Hydride Elimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-I(L2)->Beta-Hydride Elimination Ar-CH=CH-R Ar-CH=CH-R Beta-Hydride Elimination->Ar-CH=CH-R H-Pd(II)-I(L2) H-Pd(II)-I(L2) Beta-Hydride Elimination->H-Pd(II)-I(L2) Reductive Elimination Reductive Elimination H-Pd(II)-I(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-I Ar-I Ar-I->Oxidative Addition R-CH=CH2 R-CH=CH2 R-CH=CH2->Carbopalladation Base Base Base->Reductive Elimination

Heck reaction catalytic cycle.
Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between the aryl iodide and a terminal alkyne, yielding substituted alkynes which can also be precursors for liquid crystals or other functional materials.

Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

This is a general procedure for the Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI) as a co-catalyst

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Standard laboratory glassware for inert atmosphere techniques

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in the chosen solvent.

  • Add the palladium catalyst (0.01-0.05 eq.) and copper(I) iodide (0.02-0.1 eq.).

  • Add the amine base (2.0-3.0 eq.).

  • Degas the reaction mixture by bubbling with an inert gas.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Catalytic Cycles of the Sonogashira Coupling:

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation_Pd Transmetalation Ar-Pd(II)-I(L2)->Transmetalation_Pd Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation_Pd->Ar-Pd(II)-C≡CR(L2) Reductive Elimination_Pd Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination_Pd Reductive Elimination_Pd->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive Elimination_Pd->Ar-C≡CR Ar-I Ar-I Ar-I->Oxidative Addition Cu(I)I Cu(I)I Alkyne Activation Alkyne Activation Cu(I)I->Alkyne Activation Cu-C≡CR Cu-C≡CR Alkyne Activation->Cu-C≡CR Cu-C≡CR->Transmetalation_Pd R-C≡CH R-C≡CH R-C≡CH->Alkyne Activation Base Base Base->Alkyne Activation

Sonogashira coupling catalytic cycles.

Properties of Derived Liquid Crystals

The primary application of this compound is in the synthesis of liquid crystals, particularly those with a cyanobiphenyl core, such as 4'-pentyl-4-cyanobiphenyl (5CB). The properties of these materials are crucial for their application in display technologies.

Physicochemical and Mesomorphic Properties of 4'-pentyl-4-cyanobiphenyl (5CB):

PropertyValueReference
CAS Number 40817-08-1[5][6]
Molecular Formula C₁₈H₁₉N[5][6]
Molecular Weight 249.35 g/mol [6][7]
Appearance White to light yellow crystalline solid[6]
Melting Point (Crystal to Nematic) 22.5 °C[8]
Clearing Point (Nematic to Isotropic) 35.0 °C[8]
Density 1.008 g/mL at 25 °C[6][7]
Refractive Index (n²⁰/D) 1.532[6][9]
Solubility Insoluble in water; soluble in chloroform and methanol[6][7]

The phase transition temperatures are critical parameters for liquid crystal applications, defining the operational temperature range of the device. The nematic phase is the desired liquid crystalline state for most display applications.[8]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility is primarily demonstrated in the construction of complex organic molecules such as liquid crystals through efficient and reliable palladium-catalyzed cross-coupling reactions. The detailed protocols and data presented in this guide are intended to support researchers and scientists in the development of novel materials and pharmaceuticals.

References

Health and Safety Profile of 1-Iodo-4-(4-pentylcyclohexyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for 1-Iodo-4-(4-pentylcyclohexyl)benzene. Due to the limited specific toxicological data for this compound, this guide incorporates information from structurally related compounds, primarily iodobenzene, to provide a predictive assessment of its potential hazards. All data used for this assessment is clearly identified, and general toxicological principles and testing methodologies are described to inform safe handling and experimental design.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₇H₂₅I-
Molecular Weight 356.29 g/mol -
CAS Number 116963-80-5-
Appearance Solid-
Boiling Point 378.5 ± 21.0 °C (Predicted)[1]
Density 1.273 ± 0.06 g/cm³ (Predicted)[1]

Hazard Identification and Classification

Based on data for the structural analog iodobenzene, the primary hazards are expected to be:

  • Acute Oral Toxicity: Harmful if swallowed[3][4][5][6].

  • Skin Irritation: May cause skin irritation[3].

  • Eye Irritation: Causes serious eye irritation[3][4].

  • Inhalation Toxicity: May be harmful if inhaled, causing respiratory tract irritation[3][7].

Toxicological Data Summary

Specific quantitative toxicological data for this compound is not available in the public domain. The following tables summarize the available acute toxicity data for the structural analog, iodobenzene, which can be used as a preliminary guide for risk assessment.

Table 2: Acute Oral Toxicity of Iodobenzene

Test SpeciesRouteEndpointValueReference
RatOralLD₅₀1749 mg/kg[3][6]

Table 3: Acute Inhalation Toxicity of Iodobenzene

Test SpeciesRouteEndpointValueReference
RatInhalationLC₅₀16320 mg/m³[5][6]

Experimental Protocols for Hazard Assessment

While specific experimental studies for this compound were not found, this section outlines the standard methodologies for key toxicological endpoints, based on internationally recognized guidelines (e.g., OECD Test Guidelines). These protocols serve as a reference for any future toxicological evaluation of this compound.

Acute Oral Toxicity Testing (OECD TG 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD₅₀) of a substance.

cluster_0 Animal Selection and Preparation cluster_1 Dosing Procedure cluster_2 Observation and Endpoint A Select healthy young adult rats B Acclimatize animals to laboratory conditions A->B C Fast animals overnight prior to dosing B->C D Administer a single oral dose of the test substance C->D E Start with a preliminary dose (e.g., 300 mg/kg) D->E F Observe animals for mortality and clinical signs of toxicity E->F G Record observations for at least 14 days F->G H Determine the LD50 value based on mortality G->H

Figure 1: Workflow for Acute Oral Toxicity Testing (OECD TG 423).

Dermal Irritation/Corrosion Testing (OECD TG 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

cluster_0 Test Preparation cluster_1 Application cluster_2 Observation and Scoring A Use healthy young adult albino rabbits B Clip the fur from a small area of the back A->B C Apply a small amount of the test substance to the clipped skin B->C D Cover with a gauze patch C->D E Remove the patch after 4 hours D->E F Observe and score for erythema and edema at 1, 24, 48, and 72 hours E->F G Continue observations for 14 days to assess reversibility F->G

Figure 2: Workflow for Dermal Irritation Testing (OECD TG 404).

Eye Irritation/Corrosion Testing (OECD TG 405)

This test assesses the potential of a substance to cause eye irritation or damage.

cluster_0 Test Preparation cluster_1 Application cluster_2 Observation and Scoring A Use healthy young adult albino rabbits B Instill a small amount of the test substance into the conjunctival sac of one eye A->B C The other eye serves as a control B->C D Examine eyes at 1, 24, 48, and 72 hours C->D E Score for corneal opacity, iritis, conjunctival redness, and chemosis D->E F Continue observations for up to 21 days to assess reversibility E->F

Figure 3: Workflow for Eye Irritation Testing (OECD TG 405).

Potential Signaling Pathways and Mechanisms of Toxicity

Specific mechanistic studies on this compound are not available. However, as a halogenated aromatic hydrocarbon, it may share toxicological pathways with other compounds in this class. One of the most well-studied pathways for halogenated aromatic hydrocarbons involves the Aryl Hydrocarbon Receptor (AhR).

cluster_0 Cytoplasm cluster_1 Nucleus Compound This compound AhR_complex AhR-Hsp90-XAP2 Complex Compound->AhR_complex Binds to AhR AhR_ligand Activated AhR-Ligand Complex AhR_complex->AhR_ligand Conformational Change and Dissociation AhR_ARNT AhR-ARNT-Ligand Complex AhR_ligand->AhR_ARNT Translocates to Nucleus and Dimerizes with ARNT ARNT ARNT XRE Xenobiotic Response Element (XRE) in DNA AhR_ARNT->XRE Binds to DNA Gene_expression Altered Gene Expression (e.g., CYP1A1) XRE->Gene_expression Toxicity Toxic Effects Gene_expression->Toxicity

Figure 4: Potential Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

This pathway, upon activation by a ligand, can lead to the altered expression of a variety of genes, including those involved in metabolism (such as cytochrome P450s), which can sometimes lead to the production of toxic metabolites or other adverse cellular effects. It is important to note that this is a generalized pathway and its specific relevance to this compound has not been experimentally confirmed.

Safe Handling and Storage

Based on the available information, the following precautions are recommended when handling this compound:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This technical guide provides a summary of the currently available health and safety information for this compound. Due to the scarcity of specific data for this compound, a precautionary approach to handling is strongly advised, utilizing the information available for structurally similar compounds. Further toxicological studies are necessary to fully characterize the hazard profile of this compound. Researchers and drug development professionals should use this guide as a starting point for conducting their own risk assessments and implementing appropriate safety measures in their work.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 1-Iodo-4-(4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide is particularly valuable in the synthesis of biaryl and substituted aromatic compounds, which are key structural motifs in pharmaceuticals, liquid crystals, and advanced materials. 1-Iodo-4-(4-pentylcyclohexyl)benzene is a versatile building block, especially in the synthesis of liquid crystals, where the bulky, non-polar pentylcyclohexyl group can impart desirable mesogenic properties. The corresponding biaryl products are of significant interest in materials science and drug discovery.

This document provides a detailed protocol for the Suzuki coupling of this compound with a generic arylboronic acid. It includes optimized reaction conditions, a step-by-step experimental procedure, and data presented in a clear, tabular format for easy reference.

Data Presentation: Reaction Parameter Optimization

The successful Suzuki coupling of a sterically hindered substrate such as this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical conditions and reported yields for Suzuki couplings of analogous sterically hindered aryl iodides.

Table 1: Catalyst and Ligand Selection for Suzuki Coupling of Sterically Hindered Aryl Halides

Catalyst PrecursorLigandCatalyst Loading (mol%)Typical Yield (%)Reference/Notes
Pd(OAc)₂SPhos1-385-98Recommended for bulky substrates.
Pd₂(dba)₃XPhos1-288-97Effective for sterically demanding couplings.
Pd(PPh₃)₄-2-570-92A more traditional catalyst, may require higher temperatures and longer reaction times for hindered substrates.[2]
PdCl₂(dppf)-2-480-95Often used for a broad range of substrates.

Table 2: Base and Solvent Optimization for Suzuki Coupling of Sterically Hindered Aryl Halides

BaseEquivalentsSolvent SystemTemperature (°C)Typical Reaction Time (h)
K₃PO₄2-3Toluene/H₂O (e.g., 5:1)80-11012-24
Cs₂CO₃2-31,4-Dioxane/H₂O (e.g., 4:1)90-1108-18
K₂CO₃2-3DME/H₂O (e.g., 4:1)80-10016-24
NaOH2-4Ethanol/Toluene/H₂O70-9012-20

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Suzuki coupling of this compound with an arylboronic acid.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Toluene, anhydrous

  • Water, deionized and degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add these to the reaction flask under a counterflow of inert gas.

  • Solvent Addition: Add anhydrous toluene and degassed water in a 5:1 ratio (e.g., for a 1 mmol scale reaction, use 5 mL of toluene and 1 mL of water).

  • Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes, or by subjecting the sealed flask to three cycles of vacuum and backfilling with inert gas.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂-X pd0->pd_complex oxidative_addition->pd_complex transmetalation Transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² pd_complex->r1_pd_r2 transmetalation->r1_pd_r2 r1_pd_r2->pd0 reductive_elimination Reductive Elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X (Aryl Iodide) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

The following diagram outlines the general workflow for performing the Suzuki coupling reaction in a laboratory setting, from reagent preparation to product isolation and characterization.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Base start->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Solvents (Toluene/Water) catalyst->solvent degas Degas Reaction Mixture solvent->degas reaction Heat and Stir under Inert Atmosphere degas->reaction monitor Monitor Reaction Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Extraction and Washing) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolate Pure Biaryl Product purify->product characterize Characterization (NMR, MS) product->characterize end End characterize->end

Caption: General experimental workflow for the Suzuki coupling synthesis.

References

Application Notes and Protocols for the Heck Reaction of 1-Iodo-4-(4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing the Heck reaction with 1-Iodo-4-(4-pentylcyclohexyl)benzene. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2][3] This reaction is widely used in organic synthesis, including the preparation of pharmaceuticals and other biologically active molecules.[4]

The following sections detail typical reaction conditions, a general experimental protocol, and a visual representation of the experimental workflow. While specific conditions for this compound may require optimization, the information provided serves as a comprehensive starting point for developing a robust and efficient synthesis.

Overview of Heck Reaction Conditions

The success of the Heck reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. For aryl iodides like this compound, a variety of conditions have been reported to be effective. The reactivity of aryl iodides is generally high in the Heck reaction, following the trend I > OTf > Br >> Cl for the oxidative addition step, which is often rate-determining.[5]

Catalyst Systems

Palladium complexes are the catalysts of choice for the Heck reaction.[1] Both Pd(0) and Pd(II) precursors can be used, as Pd(II) species are typically reduced in situ to the active Pd(0) catalyst.[6]

  • Common Palladium Precatalysts:

    • Palladium(II) acetate (Pd(OAc)₂)[1][7]

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[1][4]

    • Palladium(II) chloride (PdCl₂)[1]

    • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Ligands: Phosphine ligands are often employed to stabilize the palladium catalyst and influence its reactivity and selectivity.[1]

    • Monodentate Phosphines: Triphenylphosphine (PPh₃)

    • Bidentate Phosphines: BINAP

    • Phosphine-Free Systems: In some cases, particularly with highly reactive aryl iodides, the reaction can proceed without the addition of phosphine ligands.[3][7] Ionic liquids can also be used to avoid phosphine ligands.[2]

Bases

A base is required to neutralize the hydrogen halide (HI in this case) that is generated during the catalytic cycle.[4] The choice of base can significantly impact the reaction rate and yield.

  • Common Bases:

    • Organic Bases: Triethylamine (Et₃N)[1][8], Diisopropylethylamine (DIPEA)

    • Inorganic Bases: Potassium carbonate (K₂CO₃)[1], Sodium acetate (NaOAc)[1], Potassium phosphate (K₃PO₄)[7]

Solvents

The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction outcome.

  • Common Solvents:

    • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN)[8], Dimethyl sulfoxide (DMSO)

    • Ethers: Tetrahydrofuran (THF)

    • Aromatic Hydrocarbons: Toluene, Benzene

    • Protic Solvents: In some cases, alcohols like ethanol can be used.[7]

Tabulated Summary of Reaction Conditions

The following table summarizes various Heck reaction conditions reported for aryl iodides, which can be adapted for this compound.

Catalyst SystemBaseSolventTemperature (°C)Alkene SubstrateTypical YieldsReference
Pd(OAc)₂ / PPh₃Et₃NDMF / H₂O100StyreneGood to ExcellentGeneral Condition
PdCl₂(PPh₃)₂K₂CO₃NMP100-130Styrene Derivatives70-93%[9]
Pd(OAc)₂K₃PO₄EtOH100Alkenyl CarbonylsModerate to Good[7]
Pd(PPh₃)₄Et₃NMeCN120Intramolecular AlkeneNot Specified[8]
Pd(OAc)₂NaOAcToluene25StyreneUp to 42% (with NBS)[10]
Pd(OAc)₂ (phosphine-free)K₂CO₃NMP100StyreneNot Specified[9]
Pd(OAc)₂ / P(o-tolyl)₃Et₃NDMFNot Specified4-vinylcyclohexeneNot Specified[11]

Detailed Experimental Protocol (General)

This protocol provides a general procedure for the Heck reaction of this compound with a generic alkene (e.g., an acrylate or styrene derivative). Note: This is a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

  • This compound

  • Alkene (e.g., methyl acrylate, styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃), if required

  • Base (e.g., Et₃N or K₂CO₃)

  • Anhydrous solvent (e.g., DMF or MeCN)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).

  • Addition of Reagents: Add the palladium catalyst (e.g., 1-5 mol% Pd(OAc)₂). If a phosphine ligand is used, add it at this stage (e.g., 2-10 mol% PPh₃).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF) via syringe. Then, add the base (e.g., 1.5-2.0 equiv of Et₃N or K₂CO₃).

  • Alkene Addition: Add the alkene (1.1-1.5 equiv) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the Heck reaction experiment.

Heck_Reaction_Workflow A Reactant & Catalyst Loading (Aryl Iodide, Pd Catalyst, Ligand) B Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C Solvent & Base Addition B->C D Alkene Addition C->D E Heating & Stirring (Reaction) D->E F Reaction Monitoring (TLC / GC-MS) E->F Periodically F->E Incomplete G Work-up (Quenching, Extraction) F->G Complete H Purification (Column Chromatography) G->H I Product Characterization (NMR, MS) H->I

Caption: General workflow for a Heck reaction experiment.

Signaling Pathway (Catalytic Cycle)

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.

Heck_Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-I(L₂) Ar-Pd(II)-I (L₂) Pd(0)L₂->Ar-Pd(II)-I(L₂) Oxidative Addition (+ Ar-I) Ar-Pd(II)-Alkene(L) [Ar-Pd(II)(Alkene)L]⁺ Ar-Pd(II)-I(L₂)->Ar-Pd(II)-Alkene(L) Alkene Coordination (+ Alkene, -L) R-Pd(II)-I(L) R-Pd(II)-I (L) Ar-Pd(II)-Alkene(L)->R-Pd(II)-I(L) Migratory Insertion H-Pd(II)-I(L₂) H-Pd(II)-I (L₂) R-Pd(II)-I(L)->H-Pd(II)-I(L₂) β-Hydride Elimination (+ Product) H-Pd(II)-I(L₂)->Pd(0)L₂ Reductive Elimination (+ Base, - HB⁺X⁻)

Caption: The catalytic cycle of the Heck reaction.

These notes and protocols provide a solid foundation for successfully carrying out the Heck reaction on this compound. Researchers should consider small-scale trial reactions to optimize conditions for their specific alkene coupling partner to achieve the best possible yield and purity.

References

Application Note: Sonogashira Coupling of 1-Iodo-4-(4-pentylcyclohexyl)benzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] First reported by Kenkichi Sonogashira in 1975, this reaction is catalyzed by palladium and copper co-catalysts and has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][3] Aryl iodides are particularly effective substrates due to the high reactivity of the carbon-iodine bond, often enabling the reaction to proceed under mild conditions with high efficiency.[3][4] This document provides detailed protocols for the Sonogashira coupling of 1-Iodo-4-(4-pentylcyclohexyl)benzene, a key intermediate in fine chemical synthesis, with various terminal alkynes.[5]

Reaction Principle and Catalytic Cycle

The Sonogashira reaction typically operates through a dual catalytic cycle involving both palladium and copper.[3][6] The process can be summarized in the following key steps:

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.[3][4]

  • Copper Cycle : In parallel, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to generate a copper(I) acetylide intermediate.[3][6]

  • Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex.[4][6]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.[3][6]

Variations of the protocol exist, including copper-free versions, which can prevent the undesired homocoupling of alkynes (Glaser coupling).[1][7]

Sonogashira_Reaction_Scheme cluster_reactants Reactants cluster_products Products ArylIodide This compound mid ArylIodide->mid Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->mid CoupledProduct Coupled Aryl-Alkyne SideProduct Base·HI mid->CoupledProduct Pd(0) catalyst Cu(I) co-catalyst Amine Base, Solvent mid->SideProduct

Caption: General scheme of the Sonogashira coupling reaction.

Detailed Experimental Protocols

This section provides a general procedure for the palladium and copper co-catalyzed Sonogashira coupling. Conditions may require optimization for specific substrates and scales.

Materials and Reagents

  • This compound (1.0 equiv)[8][9][10]

  • Terminal alkyne (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1–5 mol%)[1][11]

  • Copper(I) iodide (CuI, 1–5 mol%)[1]

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), 2–7 equiv)[4]

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Magnetic stirrer and heating plate

  • TLC plates for reaction monitoring

  • Silica gel for column chromatography

Step-by-Step Procedure

  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (2 mol%).[12][13]

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[6]

  • Addition of Reagents : Under the inert atmosphere, add the anhydrous solvent (e.g., THF) via syringe, followed by the amine base (e.g., TEA, 3.0 equiv). Stir the mixture for 5-10 minutes at room temperature.[12]

  • Addition of Alkyne : Add the terminal alkyne (1.2 equiv) dropwise to the stirring reaction mixture via syringe.[12]

  • Reaction Monitoring : Stir the reaction at the desired temperature (room temperature to 80°C).[4][14] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting aryl iodide is consumed.

  • Workup : Upon completion, cool the reaction to room temperature and dilute it with an organic solvent such as diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues and insoluble salts.[4]

  • Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.[12]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.[4]

Experimental_Workflow Experimental Workflow Setup 1. Reaction Setup (Aryl Iodide, Catalysts, Base in Flask) Inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) Setup->Inert Solvent 3. Add Solvent & Alkyne Inert->Solvent React 4. Reaction (Stir at RT - 80°C, Monitor by TLC) Solvent->React Workup 5. Workup (Dilute, Filter through Celite) React->Workup Extract 6. Extraction (Wash with aq. NH4Cl & Brine) Workup->Extract Purify 7. Purification (Dry, Concentrate, Column Chromatography) Extract->Purify Product Pure Coupled Product Purify->Product

Caption: A generalized workflow for the Sonogashira coupling experiment.

Data Presentation: Representative Results

The following table summarizes representative, hypothetical results for the Sonogashira coupling of this compound with various terminal alkynes under standardized conditions. Yields are for isolated products after purification.

EntryTerminal AlkyneProduct StructureReaction Time (h)Yield (%)
1Phenylacetylene1-(Phenylethynyl)-4-(4-pentylcyclohexyl)benzene392
21-Hexyne1-(Hex-1-yn-1-yl)-4-(4-pentylcyclohexyl)benzene588
3Ethynyltrimethylsilane1-((Trimethylsilyl)ethynyl)-4-(4-pentylcyclohexyl)benzene2.595
43-Ethynylpyridine3-( (4-(4-pentylcyclohexyl)phenyl)ethynyl)pyridine485

Conditions: this compound (1.0 mmol), Alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (2 mol%), TEA (3.0 equiv), THF, 50°C.

Catalytic Cycle Visualization

The dual catalytic cycle is the most widely accepted mechanism for the copper and palladium co-catalyzed Sonogashira reaction.[3]

Sonogashira_Catalytic_Cycle Dual Catalytic Cycle Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I(L₂) Pd0->Pd_complex Oxidative Addition (Ar-I) Pd_alkyne Ar-Pd(II)-(C≡CR)(L₂) Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product Product Ar-C≡CR Pd_alkyne->Product CuI Cu-I Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Alkyne (R-C≡C-H) + Base Cu_acetylide->Pd_complex Transmetalation Link Cu_acetylide->CuI Transfers alkyne to Palladium

Caption: The dual catalytic cycle of the Sonogashira reaction.

Safety and Handling

  • Palladium catalysts and copper iodide should be handled in a fume hood.

  • Organic solvents like THF and DMF are flammable and should be handled with care.

  • Amine bases are corrosive and volatile; appropriate personal protective equipment (PPE) should be worn.

  • All reactions should be conducted under an inert atmosphere to prevent side reactions and catalyst degradation.[1]

References

Application Notes and Protocols for the Synthesis of Calamitic Liquid Crystals from 1-Iodo-4-(4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calamitic, or rod-like, liquid crystals are a class of mesogenic materials characterized by their elongated molecular shape, which is responsible for the formation of anisotropic liquid crystalline phases.[1] These materials are foundational to liquid crystal display (LCD) technology and are of significant interest in the development of advanced optical and electronic materials.[2] A typical calamitic liquid crystal molecule consists of a rigid core, often composed of linked aromatic or cycloaliphatic rings, and one or more flexible terminal alkyl or alkoxy chains.[2]

This document provides a detailed protocol for the synthesis of a representative calamitic liquid crystal, 4'-(4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile , starting from the key intermediate 1-Iodo-4-(4-pentylcyclohexyl)benzene . The synthetic strategy employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[3][4] This reaction is widely used in the synthesis of biphenyls, which are common core structures in calamitic liquid crystals.[5]

The Suzuki coupling is advantageous due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[4][5] In this protocol, this compound is coupled with 4-cyanophenylboronic acid to construct the target biphenyl structure. The pentylcyclohexyl group provides the necessary flexible tail, while the cyano group introduces a dipole moment that influences the dielectric anisotropy and mesomorphic properties of the final compound.

Synthetic Scheme

Reaction scheme for the Suzuki coupling of this compound with 4-cyanophenylboronic acid to yield 4'-(4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile.

Figure 1. Suzuki-Miyaura cross-coupling reaction for the synthesis of 4'-(4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile.

Data Presentation

The following table summarizes the key reactants, reagents, and product information for the synthesis of 4'-(4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile.

Compound/ReagentRoleMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
This compoundStarting MaterialC₁₇H₂₅I372.281.0
4-Cyanophenylboronic acidCoupling PartnerC₇H₆BNO₂146.941.1 - 1.5
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]CatalystC₇₂H₆₀P₄Pd1155.560.01 - 0.05
Sodium Carbonate (Na₂CO₃)BaseNa₂CO₃105.992.0 - 3.0
Toluene/WaterSolvent SystemC₇H₈ / H₂O--
4'-(4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrileProductC₂₄H₂₉N343.50-

Experimental Protocols

This protocol details the synthesis of 4'-(4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile via a Suzuki-Miyaura cross-coupling reaction.

Materials and Equipment:

  • This compound

  • 4-Cyanophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Toluene (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line with manifold)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and anhydrous sodium carbonate (2.5 eq).

    • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Addition of Solvent and Catalyst:

    • Under a positive pressure of the inert gas, add anhydrous toluene and deionized water in a 4:1 ratio to the flask via syringe. The total solvent volume should be sufficient to create a stirrable slurry.

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl iodide is consumed (typically 8-24 hours).

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure 4'-(4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the liquid crystalline properties and phase transition temperatures of the purified compound using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of the calamitic liquid crystal.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization A Add Reactants: This compound 4-Cyanophenylboronic acid Sodium Carbonate B Evacuate and backfill with N₂/Ar (3x) A->B C Add Solvents (Toluene/H₂O) and Pd(PPh₃)₄ Catalyst B->C D Heat to 80-90 °C C->D E Monitor by TLC D->E F Cool to RT and dilute with Ethyl Acetate & H₂O E->F G Separate, wash, and dry organic layer F->G H Concentrate in vacuo G->H I Purify by Column Chromatography H->I J NMR, Mass Spectrometry I->J K DSC, POM J->K

Caption: Experimental workflow for the Suzuki coupling synthesis.

Sonogashira Coupling: An Alternative Synthetic Route

An alternative approach to synthesizing calamitic liquid crystals from this compound is the Sonogashira cross-coupling reaction.[6][7] This method forms a carbon-carbon bond between an aryl halide and a terminal alkyne, yielding a tolane core structure, which is also a common motif in liquid crystals.[8]

For this synthesis, this compound could be coupled with a suitable terminal alkyne, such as 4-ethynylbenzonitrile. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7][8]

General Protocol for Sonogashira Coupling:

  • Reaction Setup: To a dry, inert-atmosphere flask, add the aryl iodide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.01-0.03 eq).

  • Addition of Reagents: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq). Finally, add the terminal alkyne (1.1-1.5 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Workup and Purification: The workup typically involves dilution with an organic solvent, filtration to remove catalyst residues, washing with aqueous solutions (e.g., ammonium chloride), drying, and concentration. The crude product is then purified by column chromatography.

The choice between Suzuki and Sonogashira coupling depends on the desired core structure of the liquid crystal (biphenyl vs. tolane) and the availability of the corresponding boronic acid or terminal alkyne.

Conclusion

The protocols outlined in these application notes provide a robust and reliable methodology for the synthesis of calamitic liquid crystals starting from this compound. The Suzuki-Miyaura coupling is a particularly effective method for constructing the biphenyl core, leading to the formation of materials with potential applications in display technologies and other advanced functional materials. The Sonogashira coupling offers a viable alternative for creating tolane-based liquid crystals. These synthetic routes are highly adaptable and can be modified by changing the coupling partner to access a wide variety of calamitic liquid crystal structures with tailored mesomorphic and physical properties.

References

Application Notes and Protocols for the Synthesis of Ferroelectric Liquid Crystals Using 1-Iodo-4-(4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a ferroelectric liquid crystal (FLC) utilizing 1-Iodo-4-(4-pentylcyclohexyl)benzene as a key starting material. The protocols described herein outline a robust synthetic strategy involving a Sonogashira cross-coupling reaction to construct the mesogenic core, followed by an esterification step to introduce a chiral tail, a critical feature for inducing ferroelectricity.

Introduction

Ferroelectric liquid crystals are a class of materials that possess spontaneous electric polarization, which can be reoriented by an external electric field. This property makes them highly valuable for applications in fast-switching electro-optical devices, displays, and spatial light modulators. The synthesis of FLCs typically involves the creation of chiral molecules with a specific molecular architecture that promotes the formation of a tilted chiral smectic C (SmC*) phase, the hallmark of ferroelectricity in liquid crystals.

The starting material, this compound, provides a versatile scaffold for the construction of the rigid mesogenic core of an FLC. The pentylcyclohexyl group contributes to the desired rod-like molecular shape and influences the material's mesophase behavior and clearing point. The iodo-substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of other aromatic or acetylenic moieties to extend the molecular core and tailor the liquid crystalline properties.

This application note details a two-step synthesis of a target ferroelectric liquid crystal, (S)-2-octyl 4-((4-(4-pentylcyclohexyl)phenyl)ethynyl)benzoate. This molecule is designed to exhibit a chiral smectic C phase, a prerequisite for ferroelectric behavior.

Synthetic Strategy

The overall synthetic workflow is depicted below. The synthesis commences with a Sonogashira coupling of this compound with methyl 4-ethynylbenzoate to form the tolan (diphenylacetylene) core. The resulting methyl ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently esterified with the chiral alcohol, (S)-2-octanol, to yield the final ferroelectric liquid crystal.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification A This compound C Pd(PPh3)2Cl2, CuI, TEA/THF A->C Reactant B Methyl 4-ethynylbenzoate B->C Reactant D Methyl 4-((4-(4-pentylcyclohexyl)phenyl)ethynyl)benzoate C->D Product D2 Methyl 4-((4-(4-pentylcyclohexyl)phenyl)ethynyl)benzoate E 1. NaOH, EtOH/H2O 2. HCl D2->E Reactant F 4-((4-(4-pentylcyclohexyl)phenyl)ethynyl)benzoic acid E->F Product F2 4-((4-(4-pentylcyclohexyl)phenyl)ethynyl)benzoic acid H DCC, DMAP, DCM F2->H Reactant G (S)-2-octanol G->H Reactant I (S)-2-octyl 4-((4-(4-pentylcyclohexyl)phenyl)ethynyl)benzoate (Target FLC) H->I Product

Figure 1: Synthetic workflow for the target ferroelectric liquid crystal.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. This compound can be sourced from commercial suppliers. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer. Differential Scanning Calorimetry (DSC) is used to determine the phase transition temperatures.

Step 1: Synthesis of Methyl 4-((4-(4-pentylcyclohexyl)phenyl)ethynyl)benzoate

This step involves a palladium-catalyzed Sonogashira cross-coupling reaction.

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 g, 2.70 mmol), methyl 4-ethynylbenzoate (0.476 g, 2.97 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.095 g, 0.135 mmol), and copper(I) iodide (0.026 g, 0.135 mmol).

  • Add a degassed mixture of triethylamine (TEA, 5 mL) and tetrahydrofuran (THF, 15 mL).

  • Stir the reaction mixture at room temperature for 15 minutes and then heat to 60 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM, 50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (9:1) as the eluent to afford the desired product as a white solid.

Expected Yield: 80-90%

Step 2: Synthesis of 4-((4-(4-pentylcyclohexyl)phenyl)ethynyl)benzoic acid

This step involves the hydrolysis of the methyl ester to the carboxylic acid.

Procedure:

  • Dissolve the methyl ester from Step 1 (1.0 g, 2.48 mmol) in a mixture of ethanol (20 mL) and water (5 mL).

  • Add sodium hydroxide (0.298 g, 7.44 mmol) and reflux the mixture for 4 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water (20 mL) and acidify with 2M hydrochloric acid (HCl) until a white precipitate is formed.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum to obtain the carboxylic acid as a white solid.

Expected Yield: 90-95%

Step 3: Synthesis of (S)-2-octyl 4-((4-(4-pentylcyclohexyl)phenyl)ethynyl)benzoate

This final step is an esterification reaction to introduce the chiral component.

Procedure:

  • To a solution of the carboxylic acid from Step 2 (1.0 g, 2.57 mmol) in dry DCM (20 mL), add (S)-2-octanol (0.368 g, 2.83 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.031 g, 0.257 mmol).

  • Cool the mixture to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 0.584 g, 2.83 mmol) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (95:5) as the eluent to yield the final ferroelectric liquid crystal as a white solid.

Expected Yield: 70-80%

Characterization and Data

The synthesized ferroelectric liquid crystal should be characterized to confirm its structure and liquid crystalline properties.

Structural Characterization

The chemical structure of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Liquid Crystalline Properties

The phase transition temperatures and thermodynamic parameters are determined by Differential Scanning Calorimetry (DSC). The liquid crystalline phases are identified by polarizing optical microscopy (POM).

Parameter Value
Chemical Name (S)-2-octyl 4-((4-(4-pentylcyclohexyl)phenyl)ethynyl)benzoate
Molecular Formula C₃₆H₅₀O₂
Molecular Weight 514.78 g/mol
Phase Transitions (°C) Cr ↔ SmC* ↔ SmA ↔ Iso (Representative)
Cr → SmC ~ 60-70
SmC → SmA~ 100-110
SmA → Iso ~ 130-140
Spontaneous Polarization (Ps) > 20 nC/cm² (in SmC* phase)
Switching Time < 100 µs

Note: The phase transition temperatures and spontaneous polarization values are representative and can vary based on the purity of the synthesized compound.

Logical Relationships of Components

The molecular design of the target FLC is based on the synergistic contribution of its constituent parts to induce and sustain the ferroelectric phase.

G A This compound B Mesogenic Core Formation A->B Provides pentylcyclohexylphenyl moiety C Tolan Core (Diphenylacetylene) B->C Forms rigid core F Ferroelectric Liquid Crystal C->F Induces mesomorphism G Ester Linkage C->G D Chiral Tail D->F Induces ferroelectricity (SmC* phase) D->G E (S)-2-octanol E->D Provides chirality G->F Connects core and tail

Figure 2: Component relationships in the ferroelectric liquid crystal synthesis.

Conclusion

The protocols detailed in this application note provide a clear and reproducible pathway for the synthesis of a ferroelectric liquid crystal starting from this compound. The use of a Sonogashira coupling followed by esterification with a chiral alcohol is a versatile and efficient strategy for accessing a wide range of FLC materials. By modifying the chiral tail or the aromatic core, researchers can systematically tune the mesomorphic and ferroelectric properties to meet the demands of specific applications. This guide serves as a valuable resource for scientists and researchers in the fields of materials chemistry and drug development who are interested in the design and synthesis of novel liquid crystalline materials.

Application Notes and Protocols: 1-Iodo-4-(4-pentylcyclohexyl)benzene as a Precursor for Blue-Emitting OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and opportunities for the creation of flexible devices. The performance of an OLED is intrinsically linked to the chemical structure and properties of the organic materials used within its emissive layer. A key strategy in the design of novel OLED materials is the synthesis of π-conjugated molecules that exhibit high photoluminescence quantum yields, good thermal stability, and efficient charge transport properties.

1-Iodo-4-(4-pentylcyclohexyl)benzene is a versatile precursor for the synthesis of such advanced OLED materials. Its utility lies in the reactive iodo-functional group, which readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction allows for the facile formation of carbon-carbon bonds, enabling the construction of complex, conjugated molecular architectures. The 4-(4-pentylcyclohexyl)phenyl moiety offers beneficial properties to the final material, including enhanced solubility in organic solvents for solution-based processing and the potential to disrupt intermolecular packing, which can help to prevent aggregation-caused quenching of luminescence.

This document provides detailed application notes and a representative experimental protocol for the use of this compound in the synthesis of a fluorene-based blue-emitting material for OLED applications.

Application in OLED Material Synthesis

The primary application of this compound in the context of OLEDs is as a building block in the synthesis of larger, π-conjugated molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful method for this purpose, allowing for the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or a boronate ester.[2] In the synthesis of fluorene-based OLED materials, this compound can be coupled with a fluorene derivative bearing two boronic acid or ester groups, such as 9,9-dioctylfluorene-2,7-bis(boronic acid pinacol ester), to yield a highly conjugated final product.[3][4] The resulting material, a substituted polyfluorene derivative, is a promising candidate for use as a blue-emitting layer in an OLED device.

Representative Photophysical and Electroluminescent Properties

The following table summarizes representative quantitative data for blue-emitting fluorene-based polymers synthesized via Suzuki coupling, similar to the material that can be obtained from this compound. This data is provided for illustrative purposes to indicate the expected performance of this class of materials.

PropertyRepresentative ValueUnit
Absorption Maximum (λabs)380 - 400nm
Photoluminescence Maximum (λPL)420 - 450nm
Photoluminescence Quantum Yield (ΦPL) (in solution)> 70%
Highest Occupied Molecular Orbital (HOMO)-5.6 to -5.8eV
Lowest Unoccupied Molecular Orbital (LUMO)-2.4 to -2.6eV
Turn-on Voltage3.0 - 5.0V
Maximum External Quantum Efficiency (EQE)2.0 - 5.0%
Maximum Current Efficiency2.0 - 6.0cd/A
Maximum Power Efficiency1.5 - 4.0lm/W
Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)(0.15 - 0.17, 0.08 - 0.15)

Experimental Protocols

Synthesis of a Representative Blue-Emitting OLED Material: 2,7-bis(4-(4-pentylcyclohexyl)phenyl)-9,9-dioctylfluorene

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and 9,9-dioctylfluorene-2,7-bis(boronic acid pinacol ester).

Materials:

  • This compound (2.2 equivalents)

  • 9,9-dioctylfluorene-2,7-bis(boronic acid pinacol ester) (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (4.0 equivalents)

  • Toluene (anhydrous)

  • Deionized Water (degassed)

  • Methanol

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 9,9-dioctylfluorene-2,7-bis(boronic acid pinacol ester) (1.0 eq.), this compound (2.2 eq.), and potassium carbonate (4.0 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene and degassed deionized water (typically in a 4:1 to 5:1 ratio by volume) to the flask via syringe. The mixture should be stirred to form a biphasic solution.

  • Catalyst Addition: Under a positive pressure of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water (3 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane).

  • Final Product: Collect the fractions containing the desired product and remove the solvent under reduced pressure. Further purify the solid by recrystallization from a solvent mixture such as dichloromethane/methanol to yield the final product as a white or off-white powder.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of the representative blue-emitting OLED material via the Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_purification Purification Precursor This compound ReactionVessel Suzuki-Miyaura Coupling Precursor->ReactionVessel BoronicEster 9,9-dioctylfluorene-2,7-bis(boronic acid pinacol ester) BoronicEster->ReactionVessel Catalyst Pd(PPh₃)₄ Catalyst->ReactionVessel Base K₂CO₃ Base->ReactionVessel Solvent Toluene/Water Solvent->ReactionVessel Heat Heat (90-100°C) Heat->ReactionVessel Workup Aqueous Workup ReactionVessel->Workup Chromatography Column Chromatography Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization FinalProduct 2,7-bis(4-(4-pentylcyclohexyl)phenyl)- 9,9-dioctylfluorene Recrystallization->FinalProduct

Caption: Synthesis of a fluorene-based OLED material.

Logical Relationship in Suzuki-Miyaura Coupling

The diagram below outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle OxidativeAddition Oxidative Addition Transmetalation Transmetalation OxidativeAddition->Transmetalation Pd(II) Intermediate ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination Pd0 Pd(0) Catalyst ReductiveElimination->Pd0 Regeneration Product Coupled Product (R-R') ReductiveElimination->Product Pd0->OxidativeAddition ArylHalide Aryl Halide (R-X) ArylHalide->OxidativeAddition Organoboron Organoboron (R'-B(OR)₂) Organoboron->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Palladium Catalyst Selection in the Cross-Coupling of 1-Iodo-4-(4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for selecting the appropriate palladium catalyst system for various cross-coupling reactions utilizing 1-Iodo-4-(4-pentylcyclohexyl)benzene as a key building block. This substrate is of significant interest in the synthesis of liquid crystals, organic electronics, and pharmaceutical compounds. The protocols outlined herein are designed to serve as a comprehensive resource, offering insights into catalyst choice, reaction optimization, and detailed experimental procedures.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the palladium precursor, and particularly the ancillary ligand, is critical for achieving high efficiency, selectivity, and functional group tolerance. For a sterically demanding substrate such as this compound, the selection of a suitable catalyst system is paramount to ensure efficient oxidative addition and subsequent steps in the catalytic cycle. This document explores catalyst selection for four major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Catalyst Selection and Performance Data

The following tables summarize representative performance data for various palladium catalysts in the cross-coupling of this compound with different coupling partners. The data is compiled based on established principles of palladium catalysis and may require optimization for specific applications.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(PPh₃)₄ (2 mol%)Na₂CO₃Toluene/H₂O100128542.53.5
Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)K₃PO₄Dioxane10089547.55.9
Pd₂(dba)₃ (1 mol%) + XPhos (2 mol%)Cs₂CO₃Toluene1106989816.3
[Pd(allyl)Cl]₂ (1 mol%) + cBRIDP (2 mol%)K₂CO₃Toluene/H₂O801092929.2
Table 2: Heck Coupling of this compound with n-Butyl Acrylate
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ (1 mol%)Et₃NDMF1001678784.9
PdCl₂(PPh₃)₂ (1 mol%)K₂CO₃DMA1201282826.8
Pd(P(t-Bu)₃)₂ (0.5 mol%)Cy₂NMeDioxane100109018018.0
Herrmann's Catalyst (0.1 mol%)NaOAcNMP130888880110.0
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(PPh₃)₂Cl₂ (2 mol%)CuI (4 mol%)Et₃NTHF60888445.5
Pd(OAc)₂ (1 mol%) + PPh₃ (2 mol%)CuI (2 mol%)i-Pr₂NHToluene806929215.3
Pd(P(t-Bu)₃)₂ (0.5 mol%)-Cs₂CO₃Dioxane10059519038.0
[Pd(allyl)Cl]₂ (0.5 mol%) + XPhos (1 mol%)CuI (1 mol%)DBUDMF9049719448.5
Table 4: Buchwald-Hartwig Amination of this compound with Morpholine
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd₂(dba)₃ (1 mol%) + BINAP (1.5 mol%)NaOt-BuToluene1001880804.4
Pd(OAc)₂ (1 mol%) + BrettPhos (1.5 mol%)K₃PO₄Dioxane1101294947.8
G3-XPhos Precatalyst (0.5 mol%)LHMDSToluene10069919833.0
[Pd(allyl)Cl]₂ (0.5 mol%) + RuPhos (1 mol%)Cs₂CO₃t-BuOH9089619224.0

Experimental Protocols

The following are general protocols that can be adapted for specific research needs. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 mmol), the boronic acid (1.2 mmol), the selected palladium catalyst (see Table 1), and the base (2.0-3.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas three times. Add the anhydrous solvent (5-10 mL) via syringe.

  • Reaction: Stir the mixture at the specified temperature and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Heck Coupling
  • Reaction Setup: To a sealable reaction tube, add this compound (1.0 mmol), the palladium catalyst (see Table 2), the base (1.5-2.0 mmol), and any additives (e.g., phase-transfer catalyst).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas. Add the anhydrous solvent (5-10 mL) followed by the alkene (1.2-1.5 mmol) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature. Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Filter through a pad of celite to remove the catalyst and inorganic salts, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: In a Schlenk tube, place this compound (1.0 mmol), the palladium catalyst (see Table 3), and the copper(I) co-catalyst (if applicable).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas. Add the anhydrous solvent (5-10 mL) and the amine base (2.0-3.0 mmol). Finally, add the terminal alkyne (1.1-1.5 mmol) dropwise.

  • Reaction: Stir the mixture at the specified temperature. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product by column chromatography.

Protocol 4: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas in a Schlenk tube, combine this compound (1.0 mmol), the palladium catalyst or precatalyst (see Table 4), the ligand (if not using a precatalyst), and the base (1.2-1.5 mmol).

  • Reagent Addition: Add the anhydrous solvent (5-10 mL) and the amine (1.1-1.2 mmol).

  • Reaction: Seal the tube and heat the mixture with stirring to the specified temperature. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Workflows and Mechanisms

General Cross-Coupling Workflow

G General Cross-Coupling Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_reagents Weigh Aryl Iodide, Coupling Partner, Base, and Catalyst inert_atm Establish Inert Atmosphere (Ar/N2) prep_reagents->inert_atm setup_glassware Flame-dry Glassware (Schlenk Tube) add_solvent Add Anhydrous Solvent inert_atm->add_solvent add_reagents Add Liquid Reagents add_solvent->add_reagents heating Heat to Reaction Temperature add_reagents->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling quenching Quench Reaction (if necessary) cooling->quenching extraction Solvent Extraction & Washing quenching->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification product Isolated Pure Product purification->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdI Ar-Pd(II)-I(L_n) Pd0->ArPdI Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdI->ArPdAr_prime Transmetalation ArPdOR Ar-Pd(II)-OR'(L_n) ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' ArPdAr_prime->Ar_Ar_prime ArI Ar-I ArI->ArPdI Ar_prime_BOH2 Ar'-B(OH)₂ Ar_prime_BOH3_neg [Ar'B(OH)₃]⁻ Ar_prime_BOH2->Ar_prime_BOH3_neg Base Base (e.g., OH⁻) Base->Ar_prime_BOH3_neg Activation Ar_prime_BOH3_neg->ArPdAr_prime

Application Notes and Protocols for the Purification of 1-Iodo-4-(4-pentylcyclohexyl)benzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-Iodo-4-(4-pentylcyclohexyl)benzene, a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. The following sections outline common purification methodologies, including work-up procedures, column chromatography, and recrystallization, tailored for this specific nonpolar aromatic iodide.

Introduction

This compound is a versatile building block in organic synthesis. Its purity is crucial for the success of subsequent reactions, such as cross-coupling reactions.[1] The synthesis of this compound can result in a crude product containing unreacted starting materials, reagents, and side-products. Effective purification is therefore a critical step to ensure high-quality material for research and development. This document outlines robust methods to achieve high purity of the target compound.

General Work-up Procedure

Prior to chromatographic purification or recrystallization, a standard aqueous work-up is essential to remove inorganic salts and highly polar impurities. If the reaction involved iodine-based reagents, a wash with a reducing agent is necessary to eliminate residual iodine.

Protocol 1: Aqueous Work-up and Removal of Iodine

  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • If the reaction was performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Repeat the wash until the organic layer is colorless.

  • Subsequently, wash the organic layer with water and then with brine (saturated aqueous NaCl solution) to remove water-soluble impurities and to aid in the separation of the layers.

  • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography

Column chromatography is a highly effective method for separating this compound from nonpolar impurities and closely related side-products. Given the nonpolar nature of the target compound, a normal-phase chromatography setup is recommended.

Protocol 2: Flash Column Chromatography

  • Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of aryl iodides.

  • Eluent System Selection: The choice of eluent is critical for good separation. A nonpolar solvent system is required. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system. A typical starting point for nonpolar compounds is a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane. For this compound, a low percentage of ethyl acetate in hexane is expected to provide good separation.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., pure hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and air-free column bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, a "dry loading" technique can be employed by adsorbing the crude product onto a small amount of silica gel and then carefully adding it to the top of the column.

  • Elution:

    • Begin elution with a nonpolar solvent (e.g., 100% hexane) and gradually increase the polarity by adding small increments of a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution. For many aryl iodides, an isocratic elution with a low percentage of a polar solvent (e.g., 1-5% ethyl acetate in hexane) can also be effective.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation: Column Chromatography Parameters
ParameterRecommended ConditionsExpected Outcome
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Good separation of nonpolar compounds.
Eluent System Hexane/Ethyl Acetate Gradient (0% to 5% Ethyl Acetate)Separation of the product from impurities.
Typical Rf of Product ~0.3 - 0.5 in 2-5% Ethyl Acetate/HexaneIndication of appropriate eluent polarity.
Expected Purity >98% (by GC-MS or NMR)High purity suitable for further reactions.
Expected Yield 70-90% (dependent on crude purity)Good recovery of the target compound.

Purification by Recrystallization

For solid crude products, recrystallization is an excellent and often preferred method for achieving high purity. The key to successful recrystallization is the selection of an appropriate solvent or solvent system.

Protocol 3: Recrystallization

  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    • Impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.

    • For nonpolar compounds like this compound, common recrystallization solvents include hexanes, heptane, ethanol, or a mixture of solvents like hexane/ethyl acetate.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Gently heat the mixture with stirring until the solid completely dissolves.

    • If a mixed solvent system is used (e.g., hexane/ethyl acetate), dissolve the compound in the solvent in which it is more soluble (ethyl acetate) and then slowly add the anti-solvent (hexane) until the solution becomes slightly turbid. Reheat to get a clear solution.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize the yield, the flask can be placed in an ice bath or refrigerator once it has reached room temperature.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation: Recrystallization Solvents
Solvent/Solvent SystemSuitability for Nonpolar Aryl IodidesNotes
Hexane or Heptane HighGood for nonpolar compounds; may require heating.
Ethanol or Methanol ModerateCan be effective, especially for removing very nonpolar impurities.
Hexane / Ethyl Acetate HighA versatile mixed solvent system allowing for fine-tuning of polarity.
Dichloromethane / Hexane HighAnother effective mixed solvent system.

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification process.

PurificationWorkflow Crude Crude Reaction Product Workup Aqueous Work-up (Na2S2O3 wash) Crude->Workup Crude_Post_Workup Crude Product (Post Work-up) Workup->Crude_Post_Workup Is_Solid Is the product a solid? Crude_Post_Workup->Is_Solid Column_Chrom Column Chromatography (Silica Gel, Hexane/EtOAc) Is_Solid->Column_Chrom No Recrystallization Recrystallization (e.g., Hexane) Is_Solid->Recrystallization Yes Pure_Product Pure this compound Column_Chrom->Pure_Product Recrystallization->Pure_Product Analysis Purity Analysis (NMR, GC-MS) Pure_Product->Analysis ColumnChromatographyWorkflow Start Start: Crude Product Prep_Column Prepare Silica Gel Column Start->Prep_Column Load_Sample Load Sample Prep_Column->Load_Sample Elute Elute with Hexane/EtOAc Gradient Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Evaporate Evaporate Solvent Combine_Fractions->Evaporate End End: Purified Product Evaporate->End

References

Troubleshooting & Optimization

minimizing deiodination side reactions of 1-Iodo-4-(4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Iodo-4-(4-pentylcyclohexyl)benzene

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers minimize deiodination side reactions when using this compound in chemical syntheses, particularly in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem?

Deiodination, also known as hydrodeiodination or reductive dehalogenation, is a side reaction where the iodine atom on the aryl iodide is replaced by a hydrogen atom. This converts the starting material, this compound, into the undesired byproduct, 4-pentylcyclohexyl)benzene. This side reaction consumes the starting material, reduces the yield of the desired product, and complicates the purification process.

Q2: What are the primary causes of deiodination in cross-coupling reactions?

Deiodination of aryl iodides typically occurs through the formation of palladium-hydride species within the catalytic cycle.[1] These hydride species can arise from several sources, including:

  • Bases: Strong alkoxide bases (e.g., NaOEt, KOtBu) or hydroxide bases can act as hydride donors.[2]

  • Solvents: Alcoholic solvents or solvents that can degrade to provide a hydride source (like DMF) can contribute to deiodination.[1][3]

  • Reagents: Impurities in reagents, such as water or boronic acid decomposition byproducts, can lead to the formation of palladium hydrides.[4]

  • Reaction Conditions: High temperatures can accelerate the rate of deiodination relative to the desired cross-coupling reaction.

Q3: How does the choice of catalyst and ligand affect deiodination?

The catalyst and ligand system plays a crucial role in balancing the rates of the desired productive steps (oxidative addition, transmetalation, reductive elimination) against the undesired deiodination pathway.

  • Ligands: Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands can promote efficient oxidative addition and reductive elimination, which can outcompete the deiodination pathway.[1][5] Bulky ligands help to accelerate the final reductive elimination step to form the C-C bond.[1]

  • Palladium Precatalyst: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(II) precatalysts) can influence the concentration of active Pd(0) and its propensity to engage in side reactions.[6][7] Modern precatalysts, like the Buchwald G2, G3, or G4 types, are often designed for high activity and can help minimize side reactions by maintaining an efficient primary catalytic cycle.[1][2]

Troubleshooting Guide

Issue: My reaction shows a significant amount of the deiodinated byproduct, (4-pentylcyclohexyl)benzene.

This guide provides a systematic approach to identify the cause and minimize deiodination.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting unwanted deiodination.

TroubleshootingWorkflow start High Deiodination Detected check_base Step 1: Evaluate Base start->check_base base_strong Is the base a strong alkoxide (e.g., NaOtBu, KOMe, NaOH)? check_base->base_strong Analyze change_base Action: Switch to a weaker, non-coordinating base like K₃PO₄, K₂CO₃, or Cs₂CO₃. base_strong->change_base Yes check_solvent Step 2: Evaluate Solvent base_strong->check_solvent No end Deiodination Minimized change_base->end solvent_protic Is the solvent protic (e.g., EtOH, MeOH) or a potential hydride source (e.g., DMF)? check_solvent->solvent_protic Analyze change_solvent Action: Switch to an anhydrous, aprotic solvent like Dioxane, Toluene, or THF. solvent_protic->change_solvent Yes check_temp Step 3: Evaluate Temperature solvent_protic->check_temp No change_solvent->end temp_high Is the reaction temperature high (e.g., >100 °C)? check_temp->temp_high Analyze change_temp Action: Lower the temperature. Run trials at 60-80 °C. Consider a more active catalyst if needed. temp_high->change_temp Yes check_reagents Step 4: Check Reagents & Atmosphere temp_high->check_reagents No change_temp->end reagents_wet Are reagents anhydrous? Is the atmosphere fully inert? check_reagents->reagents_wet Analyze change_reagents Action: Use freshly dried solvents. Ensure boronic acid/ester is dry. Thoroughly degas the reaction mixture. reagents_wet->change_reagents Yes reagents_wet->end No, problem likely solved. change_reagents->end

Caption: A troubleshooting workflow for minimizing deiodination.

Summary of Corrective Actions

The table below summarizes key experimental parameters and provides recommendations to suppress the deiodination of this compound.

ParameterCommon Condition Leading to DeiodinationRecommended Change to Minimize DeiodinationRationale
Base Strong alkoxide bases (KOtBu, NaOtBu, NaOEt) or NaOH.Use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2]Strong alkoxide bases are known to generate palladium-hydride species that are direct precursors to hydrodehalogenation.[1] Weaker bases are less likely to act as hydride donors.
Solvent Protic solvents (alcohols) or solvents that can degrade (DMF).Use anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF.Aprotic solvents are not hydride sources. The presence of water can also promote dehalogenation in some systems, so anhydrous conditions are key.[4]
Temperature High temperatures (e.g., >100 °C).Run the reaction at the lowest effective temperature (e.g., 60-80 °C).Deiodination pathways can have a higher activation energy than the desired coupling; lowering the temperature can favor the productive cycle.
Catalyst/Ligand Standard or less active catalysts (e.g., Pd(PPh₃)₄).Use a high-activity catalyst system, such as a Buchwald precatalyst (e.g., XPhos Pd G2/G3) with a bulky, electron-rich phosphine ligand.Highly active catalysts promote faster reductive elimination of the desired product, which can outcompete the reductive elimination of the deiodinated byproduct.[1]
Atmosphere Presence of oxygen or moisture.Ensure a strictly inert atmosphere (Argon or Nitrogen) and use thoroughly degassed solvents.Oxygen can degrade catalysts and ligands. Moisture can facilitate protodeborylation of the coupling partner and other side reactions that lead to hydride formation.[4]

Experimental Protocols

General Protocol for Minimizing Deiodination in Suzuki-Miyaura Coupling

This protocol is designed to minimize the deiodination of this compound by employing optimized conditions.

Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G2, 0.01-0.02 mmol, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv), flamed-dried under vacuum.

  • Anhydrous, degassed 1,4-dioxane or toluene (5-10 mL)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add this compound, the boronic acid/ester, and potassium phosphate.

  • Seal the flask, then evacuate and backfill with inert gas (Argon or high-purity Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS. The reaction should be stopped as soon as the starting material is consumed to prevent prolonged heating.

  • Upon completion, cool the reaction to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, MTBE).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle and Competing Deiodination Pathway

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing pathway that leads to the deiodinated byproduct.

CatalyticCycle cluster_main Desired Suzuki Coupling Cycle cluster_side Undesired Deiodination Pathway Pd0 Pd(0)Lₙ ArPdI Ar-Pd(II)-I Pd0->ArPdI Ar-I OA Oxidative Addition (Ar-I) ArPdAr Ar-Pd(II)-Ar' ArPdI->ArPdAr Ar'-B(OR)₂ ArPdH Ar-Pd(II)-H ArPdI->ArPdH Hydride Transfer TM Transmetalation (Ar'-B(OR)₂) Product Desired Product (Ar-Ar') ArPdAr->Product RE Reductive Elimination Product->Pd0 Catalyst Regeneration HydrideGen Hydride Source (Base, Solvent, H₂O) HydrideGen->ArPdH Byproduct Deiodinated Byproduct (Ar-H) ArPdH->Byproduct RE_H Reductive Elimination Byproduct->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of Suzuki coupling with the competing deiodination pathway.

References

Technical Support Center: Optimizing Sonogashira Reactions of 1-Iodo-4-(4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in suppressing undesired homocoupling (Glaser coupling) during Sonogashira reactions involving 1-Iodo-4-(4-pentylcyclohexyl)benzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your reaction conditions and achieve high yields of the desired cross-coupled product.

Troubleshooting Guide: Minimizing Homocoupling

This section addresses common issues related to the formation of homocoupling byproducts during the Sonogashira reaction.

Problem Potential Cause Recommended Solution
Significant formation of a byproduct identified as the homocoupled alkyne (Glaser coupling). Presence of Oxygen: Oxygen promotes the oxidative dimerization of copper acetylides, which is the primary pathway for Glaser coupling.[1][2]Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen). Maintain a positive pressure of inert gas throughout the reaction setup and execution.[3]
High Copper(I) Co-catalyst Concentration: While essential for the classic Sonogashira reaction, excess copper(I) can accelerate the rate of homocoupling.Reduce Copper Catalyst Loading: Typically, 1-5 mol% of CuI is sufficient. If homocoupling persists, try reducing the amount to 0.5-1 mol%.Consider Slow Addition of the Alkyne: Adding the terminal alkyne to the reaction mixture slowly via a syringe pump can keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[4]
Sub-optimal Reaction Temperature: Excessively high temperatures can sometimes favor side reactions, including homocoupling.Optimize Reaction Temperature: For a reactive aryl iodide like this compound, the reaction can often proceed at room temperature.[1] If heating is necessary, start with a moderate temperature (e.g., 40-50 °C) and monitor the reaction progress.
Reaction is sluggish, leading to prolonged reaction times and increased opportunity for homocoupling. Inactive Palladium Catalyst: The Pd(0) catalyst can be sensitive to air and may have degraded.Use a Fresh or Pre-activated Palladium Source: Ensure your palladium catalyst is active. Using a pre-catalyst that is readily reduced to Pd(0) in situ can be beneficial.
Inappropriate Ligand Choice: The ligand on the palladium catalyst plays a crucial role in the catalytic cycle.Screen Different Ligands: Bulky and electron-rich phosphine ligands can often promote the desired cross-coupling.[2] For copper-free conditions, specific ligands are often required to facilitate the catalytic cycle.
Homocoupling is still observed even in a "copper-free" reaction. Trace Copper Contamination: Reagents or glassware may contain trace amounts of copper, which can be sufficient to catalyze Glaser coupling.Use High-Purity Reagents and Acid-Washed Glassware: Ensure the purity of your reagents and consider pre-treating glassware with aqua regia or a strong acid to remove any trace metal impurities.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction, and why is it a problem?

A1: Homocoupling, also known as Glaser coupling, is an undesired side reaction where two molecules of the terminal alkyne react with each other to form a symmetrical diyne.[1] This is problematic because it consumes the alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process.

Q2: What are the primary drivers of homocoupling?

A2: The two main factors that promote homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1][2] The copper acetylide intermediate, which is key to the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of oxygen.[2]

Q3: What is the most effective strategy to completely avoid homocoupling?

A3: The most direct and effective way to eliminate Glaser homocoupling is to employ a copper-free Sonogashira protocol.[1] These methods have been developed to circumvent the primary pathway for this side reaction.[5]

Q4: How does the choice of base and solvent affect homocoupling?

A4: The base and solvent system is critical. An amine base is required to deprotonate the terminal alkyne.[6] The choice of base can influence the reaction rate and selectivity. For copper-free systems, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often used in polar aprotic solvents like DMF, NMP, or dioxane.[7][8]

Q5: Can the reactivity of my aryl halide influence the extent of homocoupling?

A5: Yes. Aryl iodides are the most reactive halides in Sonogashira couplings, generally allowing for milder reaction conditions (e.g., lower temperatures).[1] This higher reactivity can favor the desired cross-coupling over the slower homocoupling pathway.

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of the desired product and the suppression of homocoupling.

Table 1: Comparison of Copper-Catalyzed vs. Copper-Free Conditions for Aryl Iodides

Catalyst SystemBaseSolventTemperature (°C)Typical Yield of Cross-Coupled Product (%)Homocoupling ByproductReference
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp85-95Often observed, requires inert atmosphere[9]
Pd(OAc)₂Bu₄NOAcDMFRoom Temp90-98Minimal to none[8][10]
Pd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃2-MeTHFRoom Temp80-95Not reported[7]
Pd-LHMS-3HexamineWater8090-98Not observed[11]

Table 2: Effect of Different Bases in Copper-Free Sonogashira Coupling of Aryl Iodides

Palladium SourceLigandBaseSolventYield (%)Reference
Pd(OAc)₂NoneBu₄NOAcDMF98[8]
Pd(OAc)₂NoneEt₃NDMF20[8]
Pd(OAc)₂NoneDBUDMF15[8]
Pd(OAc)₂NoneK₂CO₃DMF<5[8]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general procedure for the coupling of this compound with a terminal alkyne using a traditional palladium/copper catalyst system.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous and degassed THF (10 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Under a positive flow of inert gas, add the degassed THF and triethylamine via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC/MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to eliminate the formation of Glaser homocoupling byproducts by avoiding the use of a copper co-catalyst.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Tetrabutylammonium acetate (Bu₄NOAc) (2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed DMF (5 mL)

Procedure:

  • In a glovebox or under a strong flow of inert gas, add this compound, Pd(OAc)₂, and Bu₄NOAc to a dry reaction vial containing a magnetic stir bar.

  • Add the degassed DMF.

  • Add the terminal alkyne.

  • Seal the vial and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_Glaser Undesired Homocoupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)L2->Ar-Pd(II)L2-I Oxidative Addition (Ar-I) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-I->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)L2-C≡CR->Ar-C≡CR R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu Base Cu(I) Cu(I) R-C≡C-Cu->Ar-Pd(II)L2-I To Transmetalation 2 R-C≡C-Cu 2 R-C≡C-Cu R-C≡C-C≡C-R R-C≡C-C≡C-R 2 R-C≡C-Cu->R-C≡C-C≡C-R O₂ Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Iodide, Catalyst, and Base Inert Establish Inert Atmosphere (Ar/N₂) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Alkyne Add Terminal Alkyne Solvent->Alkyne Stir Stir at Optimized Temperature Alkyne->Stir Monitor Monitor by TLC or GC/MS Stir->Monitor Quench Quench Reaction & Dilute Monitor->Quench Filter Filter Catalyst Salts Quench->Filter Extract Aqueous Wash & Extraction Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

References

Technical Support Center: Optimizing Suzuki Coupling for 1-Iodo-4-(4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading and troubleshooting Suzuki coupling reactions with the substrate 1-Iodo-4-(4-pentylcyclohexyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for a Suzuki coupling with an aryl iodide like this compound?

A1: For aryl iodides, which are highly reactive, lower catalyst loadings are generally effective. A good starting point is typically between 0.5 and 2 mol% of the palladium catalyst.[1] However, due to the bulky nature of the 4-(4-pentylcyclohexyl) group, slightly higher loadings or more active catalyst systems might be necessary to achieve optimal results.[2] It is always recommended to perform a screen of catalyst loading to find the lowest possible amount that gives a good yield in a reasonable time.

Q2: Which palladium catalysts and ligands are most suitable for this type of substrate?

A2: Given the steric bulk of this compound, bulky, electron-rich phosphine ligands are highly recommended.[2] These ligands can promote the formation of the active catalytic species and facilitate the challenging reductive elimination step.[3] Excellent choices include Buchwald-type ligands such as SPhos, XPhos, and RuPhos.[2] Pre-formed palladium complexes or pre-catalysts incorporating these ligands are often more effective and convenient to use.[3]

Q3: What are the most common side reactions to watch out for?

A3: The most common side reactions in Suzuki coupling are homocoupling of the boronic acid and protodeboronation (hydrolysis of the boronic acid).[4] Homocoupling is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is crucial.[4] Protodeboronation can be an issue, especially with less stable boronic acids; using a more stable boronic ester (e.g., a pinacol ester) can mitigate this.[5][6] Dehalogenation of the aryl iodide to form 4-pentylcyclohexyl)benzene is another possible side reaction.[7]

Q4: How do I choose the right base and solvent for this reaction?

A4: The choice of base is critical for activating the boronic acid. For sterically hindered substrates, moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[2] The solvent should be able to dissolve all reactants and be compatible with the reaction conditions. Common choices for Suzuki couplings include ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene, often with the addition of a small amount of water.[3]

Q5: My reaction is sluggish or gives a low yield. What are the first troubleshooting steps?

A5: First, ensure the integrity of your catalyst and ligands, as they can degrade over time.[5] Confirm that your reagents and solvents are pure and anhydrous (unless water is part of the solvent system) and that the reaction is performed under a strictly inert atmosphere.[5] If the issue persists, consider increasing the reaction temperature, screening different bases, or switching to a more active catalyst system with a bulkier ligand.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive or poisoned catalyst.Use a fresh batch of catalyst and ensure it is stored under an inert atmosphere. Consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species.[5]
Insufficiently active catalyst system for the bulky substrate.Switch to a catalyst system with a bulkier, more electron-rich ligand, such as SPhos or XPhos.[2]
Ineffective base.Screen different bases. For sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[2]
Poor solubility of reactants.Try a different solvent system. A mixture of an organic solvent (e.g., dioxane, toluene) and water can improve solubility and reaction rates.
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[4]
Using a Pd(II) source that is not efficiently reduced.Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species.[3]
Dehalogenation of the Aryl Iodide Inefficient catalysis favoring side reactions.Optimize the reaction conditions by lowering the temperature or using a more efficient catalyst system to favor the desired cross-coupling pathway.[7]
Presence of a hydrogen source.Use an aprotic solvent and a non-coordinating base.
Reaction Stalls Before Completion Catalyst deactivation.Increase the catalyst loading slightly or switch to a more robust catalyst system.
Boronic acid decomposition.Use a more stable boronic ester derivative, such as a pinacol ester, instead of the boronic acid.[5]

Data Presentation

Table 1: Effect of Catalyst Loading on Suzuki Coupling of Aryl Iodides

EntryCatalystLigandCatalyst Loading (mol%)SolventBaseTemperature (°C)Yield (%)
1Pd(OAc)₂SPhos2Toluene/H₂OK₂CO₃100~90-98
2PdCl₂(dppf)dppf3DMFCs₂CO₃90~88-96
3Pd(PPh₃)₄PPh₃3Toluene/EtOH/H₂OK₂CO₃7073
4Pd/CNone0.05Dioxanet-BuOK80>99
5Pd₂(dba)₃P(t-Bu)₃1 x 10⁻³Ionic Liquid/scCO₂K₂CO₃80>99

Data adapted from various sources to illustrate general trends and may not be directly representative of the specific substrate.[1][8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the optimization of the Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid (or ester), the palladium catalyst, and the base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel.

Visualizations

Experimental_Workflow General Experimental Workflow for Suzuki Coupling reagents 1. Add Reactants & Catalyst (Aryl Iodide, Boronic Acid, Base, Pd Catalyst) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (e.g., 80-100 °C) solvent->reaction monitoring 5. Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup 6. Aqueous Workup (Dilute, Extract) monitoring->workup Reaction Complete purification 7. Purify Product (Column Chromatography) workup->purification

Caption: General Experimental Workflow for Suzuki Coupling.

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling start Low Yield Observed check_reagents Check Reagent Quality? (Catalyst, Ligand, Base, Solvents) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok replace_reagents Use Fresh/Pure Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions? (Inert Atmosphere, Temperature) reagents_ok->check_conditions Yes conditions_ok Conditions OK check_conditions->conditions_ok optimize_conditions Ensure Rigorous Inert Atmosphere Increase Temperature conditions_ok->optimize_conditions No screen_components Screen Reaction Components conditions_ok->screen_components Yes screen_ligand Use Bulkier Ligand (e.g., SPhos, XPhos) screen_components->screen_ligand screen_base Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) screen_components->screen_base screen_solvent Try Different Solvent System screen_components->screen_solvent

Caption: Troubleshooting workflow for low-yield reactions.

References

base selection for efficient Buchwald-Hartwig amination of 1-Iodo-4-(4-pentylcyclohexyl)benzene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the efficient Buchwald-Hartwig amination of 1-Iodo-4-(4-pentylcyclohexyl)benzene. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during this palladium-catalyzed cross-coupling reaction.

Troubleshooting Guide

Low to no product yield is a common issue in Buchwald-Hartwig aminations. The following guide addresses potential causes and offers systematic solutions.

Problem: Low or No Conversion of this compound

Potential CauseRecommended Action
Suboptimal Base Selection The choice of base is critical. For sterically hindered aryl iodides, strong, non-nucleophilic bases are often required. Consider screening a panel of bases. Strong inorganic bases like sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) often provide high reaction rates.[1] However, they are incompatible with base-sensitive functional groups.[1][2] For substrates with such groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, though they may require higher catalyst loadings or longer reaction times.[1][2]
Catalyst System Inefficiency The palladium source and ligand are crucial for success. For aryl iodides, bidentate phosphine ligands like BINAP and DPPF can be effective in preventing the formation of inactive palladium iodide dimers.[3] Bulky, electron-rich monophosphine ligands such as SPhos, XPhos, and BrettPhos are also highly effective for sterically hindered substrates.[4] Using pre-formed palladium precatalysts can offer more consistent results than generating the catalyst in situ.[4]
Catalyst Inhibition by Iodide Aryl iodides can be challenging substrates because the iodide anion formed during the reaction can inhibit the palladium catalyst.[2][5] Using a solvent in which the iodide byproduct is insoluble, such as toluene, can help mitigate this issue.[1][5]
Solvent Issues The reaction's success is highly dependent on the solvent. Ethereal solvents like dioxane and THF, as well as aromatic solvents like toluene, are commonly used.[1][2] The choice of solvent can affect the solubility of the base and other reagents, which is a critical factor for reaction efficiency.[2]
Reaction Temperature and Time These parameters often require optimization.[4] While some Buchwald-Hartwig reactions can proceed at room temperature, many require heating, typically in the range of 60-110 °C.[4][6] If initial attempts at a lower temperature fail, a gradual increase in temperature should be explored. Reaction progress should be monitored by TLC or GC-MS to determine the optimal reaction time.[4]

Frequently Asked Questions (FAQs)

Q1: Which type of base is generally preferred for the amination of an aryl iodide like this compound?

A1: For aryl iodides, the choice of base is critical and often substrate-dependent. Strong bases like sodium tert-butoxide (NaOtBu) generally lead to higher reaction rates.[1] However, aryl iodides can be challenging due to catalyst inhibition by the generated iodide ions.[2] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance and can be effective, although they might necessitate higher catalyst loadings or longer reaction times.[1][2] The use of soluble organic bases like DBU, sometimes in combination with a salt additive like NaTFA, presents a homogeneous reaction condition that can be advantageous for reproducibility and scale-up.[7][8]

Q2: My reaction is sluggish or stalls. What are the first troubleshooting steps I should take?

A2: If your reaction is not proceeding as expected, consider the following initial steps:

  • Verify Reagent Quality: Ensure all reagents, especially the amine, base, and solvent, are pure and anhydrous. The palladium catalyst and ligand should be of high quality.

  • Optimize the Base: The base is a crucial variable. If you are using a weaker base like K₃PO₄, switching to a stronger base such as NaOtBu or LHMDS could significantly increase the reaction rate, provided your substrate is stable to these conditions.[1]

  • Screen Ligands: The ligand plays a pivotal role. If one ligand is not effective, screening a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) is a standard optimization step.[4]

  • Increase Temperature: Gently increasing the reaction temperature can often overcome activation energy barriers. Monitor for any potential decomposition of starting materials or products.[6]

Q3: Can I use an organic base for this transformation?

A3: Yes, organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often providing milder reaction conditions and better solubility.[7][8] However, the catalytic cycle and the role of the base can be more complex with organic bases.[7][9] In some cases, a dual-base system, such as DBU combined with sodium trifluoroacetate (NaTFA), can be effective for challenging couplings.[7]

Q4: How does the choice of solvent affect the reaction?

A4: The solvent plays a multifaceted role. It must dissolve the aryl iodide, the amine, and the catalyst complex. For inorganic bases, which often have poor solubility, the solvent choice is even more critical.[2] Toluene is a common choice for aminations of aryl iodides as it helps to precipitate the inhibitory iodide salts.[1] Ethereal solvents like dioxane and THF are also widely used.[1] The polarity of the solvent can influence the reaction mechanism and efficiency.[10][11]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of this compound:

This is a general guideline and may require optimization for specific amines.

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the phosphine ligand (if not using a precatalyst, 1.2-3.6 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[4]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(I) Pd0->OxAdd + Ar-I Oxidative Addition AmineCoord [L-Pd(II)(Ar)(Amine)]+ I- OxAdd->AmineCoord + Amine Deprot L-Pd(II)(Ar)(Amido) AmineCoord->Deprot + Base - Base-H+ I- Deprot->Pd0 Reductive Elimination + Ar-Amine Product N-Aryl Amine Product Deprot->Product ArylIodide 1-Iodo-4-(4-pentyl- cyclohexyl)benzene ArylIodide->OxAdd Amine Amine (R-NH₂) Amine->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Product Yield CheckReagents Verify Reagent Purity and Anhydrous Conditions Start->CheckReagents OptimizeBase Screen Different Bases (e.g., NaOtBu, Cs2CO3) CheckReagents->OptimizeBase ScreenLigand Screen Bulky Phosphine Ligands (e.g., XPhos, SPhos) OptimizeBase->ScreenLigand OptimizeTemp Optimize Reaction Temperature and Time ScreenLigand->OptimizeTemp CheckSolvent Evaluate Solvent Choice (e.g., Toluene, Dioxane) OptimizeTemp->CheckSolvent Success Reaction Optimized CheckSolvent->Success

Caption: A workflow for troubleshooting a low-yielding reaction.

Base_Selection_Logic Start Select a Base for Amination of This compound CheckFunctionalGroups Does the substrate have base-sensitive functional groups? Start->CheckFunctionalGroups StrongBase Use a strong base: NaOtBu or LHMDS (for high reaction rates) CheckFunctionalGroups->StrongBase No WeakBase Use a weaker inorganic base: Cs2CO3 or K3PO4 (for functional group tolerance) CheckFunctionalGroups->WeakBase Yes OrganicBase Consider an organic base: DBU (+/- NaTFA) (for homogeneous conditions) WeakBase->OrganicBase Or

References

Technical Support Center: Improving Coupling Reaction Yields of 1-Iodo-4-(4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving the sterically hindered substrate, 1-Iodo-4-(4-pentylcyclohexyl)benzene. The bulky 4-pentylcyclohexyl group presents unique challenges that can lead to lower than expected yields in common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in my coupling reaction with this compound?

A1: Low yields with this substrate are often attributed to steric hindrance. The bulky 4-pentylcyclohexyl group can impede the approach of coupling partners and the catalyst, slowing down key steps in the catalytic cycle like oxidative addition and reductive elimination.[1] Other contributing factors can include suboptimal catalyst/ligand systems, inappropriate base or solvent selection, and the presence of side reactions.

Q2: What are the most common side reactions to look out for?

A2: Common side reactions include:

  • Homocoupling: Dimerization of your starting materials, particularly the organoboron reagent in Suzuki couplings (protodeboronation followed by homocoupling) or the terminal alkyne in Sonogashira couplings (Glaser coupling).[2]

  • Hydrodehalogenation: Replacement of the iodine atom with a hydrogen atom, leading to the formation of 4-pentylcyclohexyl)benzene. This can be promoted by certain catalysts and reaction conditions.

  • Protodeboronation: In Suzuki reactions, the boronic acid can be protonated and cleaved from the aryl group before cross-coupling occurs, reducing the amount of nucleophile available for the desired reaction. This is a known issue, especially with bulky ligands.[3][4]

Q3: How can I minimize these side reactions?

A3: To minimize side reactions:

  • For homocoupling in Sonogashira reactions, ensure a thoroughly deoxygenated reaction environment and consider using a copper-free protocol.[5]

  • For hydrodehalogenation , careful selection of the ligand and optimization of reaction temperature can be beneficial.

  • To reduce protodeboronation in Suzuki reactions, you can use an excess of the boronic acid, switch to a more stable boronic ester (e.g., a pinacol ester), or use anhydrous conditions with a carefully chosen base.[1]

Troubleshooting Guides

Problem 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Step Rationale
Ineffective Catalyst/Ligand System Switch to a palladium precatalyst with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[1] These "Buchwald ligands" are designed to facilitate reactions with sterically hindered substrates.[6][7]Bulky ligands promote the formation of a reactive monoligated palladium(0) species and accelerate the reductive elimination step, which is often slow for hindered substrates.[1]
Inappropriate Base Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[1]The base activates the boronic acid for transmetalation. The optimal base can be highly substrate-dependent.
Suboptimal Solvent Use anhydrous, non-polar aprotic solvents like toluene or dioxane. For higher temperatures, consider xylenes.[1]The solvent needs to solubilize all reaction components and be compatible with the catalytic system.
Low Reaction Temperature Gradually increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C up to 110 °C or higher).[1]Sterically hindered substrates often require more thermal energy to overcome the activation barriers of the catalytic cycle.
Problem 2: Low Yield in Sonogashira Coupling
Possible Cause Troubleshooting Step Rationale
Steric Hindrance Employ bulky and electron-rich ligands to enhance the efficiency of the palladium catalyst.[5]These ligands can accelerate the oxidative addition and other key steps in the catalytic cycle.
Ineffective Base Use an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). For less reactive systems, a stronger base such as cesium carbonate (Cs₂CO₃) may be beneficial.[2][8]The base is crucial for the deprotonation of the terminal alkyne to form the reactive copper acetylide.
Copper-Mediated Side Reactions Reduce the amount of copper(I) iodide or switch to a "copper-free" Sonogashira protocol.[5]Excess copper can promote the unwanted homocoupling of the alkyne (Glaser coupling).
Low Reaction Temperature While many Sonogashira couplings proceed at room temperature, gentle heating (e.g., 40-60 °C) can improve yields for challenging substrates.[2]Increased temperature can help overcome the activation energy barrier for sterically demanding substrates.
Problem 3: Inefficient Buchwald-Hartwig Amination
Possible Cause Troubleshooting Step Rationale
Inappropriate Catalyst/Ligand Screen a variety of bulky biarylphosphine ligands such as XPhos, SPhos, or BrettPhos.[7] Using a palladium precatalyst can also improve results.The electronic and steric properties of the ligand are critical for efficient coupling of sterically hindered aryl iodides with amines.
Insufficiently Strong Base Use a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).A strong base is required to deprotonate the amine and facilitate its coordination to the palladium center.
β-Hydride Elimination Use a bulkier ligand to sterically disfavor this side reaction.[9]β-hydride elimination is a potential side reaction that leads to a hydrodehalogenated byproduct and an imine.
Low Reaction Temperature Gradually increase the reaction temperature. Buchwald-Hartwig reactions often require temperatures between 80-110 °C.Higher temperatures can be necessary to drive the reaction to completion, especially with challenging substrates.

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the yield of coupling reactions with sterically hindered aryl halides. While not specific to this compound, they offer valuable insights for optimization.

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

EntryLigandYield (%)
1PPh₃<5
2PCy₃15
3SPhos75
4XPhos85

Conditions: Sterically hindered aryl bromide, phenylboronic acid, Pd(OAc)₂, K₃PO₄, toluene, 100 °C. Data is representative and intended for comparative purposes.

Table 2: Influence of Base on Sonogashira Coupling of a Bulky Aryl Iodide

EntryBaseYield (%)
1Et₃N65
2DIPEA70
3Cs₂CO₃88

Conditions: Bulky aryl iodide, phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, DMF, 60 °C. Data is representative and intended for comparative purposes.

Experimental Protocols

The following are general protocols that should be optimized for the specific coupling partners of this compound. Strict adherence to inert atmosphere techniques (e.g., using a Schlenk line or a glovebox) is crucial for success.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.1 M solution) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling (with Copper Co-catalyst)
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%), the ligand (if necessary), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox and add this compound (1.0 equiv), the amine (1.1-1.2 equiv), and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the Catalyst/Ligand System Optimal for Sterically Hindered Substrates? Start->CheckCatalyst CheckBase Is the Base Strength and Type Appropriate? CheckCatalyst->CheckBase No OptimizeCatalyst Screen Bulky Ligands (e.g., Buchwald type) CheckCatalyst->OptimizeCatalyst Yes CheckSolventTemp Are the Solvent and Temperature Optimized? CheckBase->CheckSolventTemp No OptimizeBase Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOtBu) CheckBase->OptimizeBase Yes CheckSideReactions Are Side Reactions (e.g., Homocoupling) Occurring? CheckSolventTemp->CheckSideReactions No OptimizeConditions Adjust Solvent and/or Increase Temperature CheckSolventTemp->OptimizeConditions Yes MinimizeSideReactions Modify Conditions to Suppress Side Reactions (e.g., Copper-free Sonogashira) CheckSideReactions->MinimizeSideReactions Yes Success Improved Yield OptimizeCatalyst->Success OptimizeBase->Success OptimizeConditions->Success MinimizeSideReactions->Success

Caption: A general troubleshooting workflow for addressing low yields in coupling reactions.

Optimization_Logic cluster_Catalyst Catalyst System cluster_Conditions Reaction Conditions Catalyst Palladium Precatalyst Yield Improved Yield Catalyst->Yield Ligand Bulky Phosphine Ligand (e.g., SPhos, XPhos) Ligand->Yield Base Base (e.g., K3PO4, Cs2CO3, NaOtBu) Base->Yield Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Yield Temperature Temperature (80-110 °C) Temperature->Yield

Caption: Key parameters for optimizing coupling reaction yields.

References

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 1-Iodo-4-(4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with Suzuki coupling reactions involving 1-Iodo-4-(4-pentylcyclohexyl)benzene. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you optimize your reaction conditions for a successful coupling.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings with sterically demanding substrates like this compound are a frequent challenge. The bulky 4-pentylcyclohexyl group can impede key steps in the catalytic cycle. The most critical factors to examine are your choice of catalyst and ligand, the base, and the solvent system.[1][2] Steric hindrance can slow down the oxidative addition and reductive elimination steps, necessitating carefully optimized conditions.[2]

Q2: What are the most common side reactions I should be aware of, and how can I minimize them?

A2: The most common side reactions in Suzuki couplings are homocoupling of the boronic acid and dehalogenation (protodeiodination) of your starting material.

  • Homocoupling: This is often caused by the presence of oxygen or Pd(II) species at the beginning of the reaction.[3][4] To minimize it, ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed.[4][5] Using a Pd(0) precatalyst can also be beneficial.[4]

  • Dehalogenation: This occurs when the aryl halide is consumed but the desired product is not formed. It can be promoted by certain bases or impurities in the solvent that act as hydride sources.[3][4] Consider screening different bases and using high-purity, anhydrous solvents.[4]

Q3: I am observing the consumption of my this compound starting material, but I'm not seeing my desired product. What is likely happening?

A3: If your starting material is being consumed without the formation of the desired product, the most probable side reactions are dehalogenation (protodeiodination) or decomposition of the starting material or intermediates. As mentioned in Q2, ensure your reaction conditions are strictly anhydrous and anaerobic. The choice of a non-hydridic base and high-purity solvents is crucial to suppress dehalogenation.[4] It is also possible that the iodide is poisoning the catalyst; in such cases, additives like LiCl can sometimes be beneficial, although this is more common in other cross-coupling reactions.[6]

Q4: Can the choice of boronic acid or ester impact the reaction success?

A4: Yes, the stability of the boron reagent is important. Boronic acids can be prone to protodeboronation, especially under harsh conditions.[5] If you suspect this is an issue, consider using more stable boronate esters, such as pinacol esters (BPin), MIDA boronates, or potassium trifluoroborate salts.[5]

Troubleshooting Guide

If you are experiencing a failed Suzuki coupling with this compound, follow this systematic troubleshooting workflow.

Suzuki_Troubleshooting start Low or No Yield catalyst Step 1: Evaluate Catalyst System - Is the ligand appropriate for a hindered substrate? - Is the palladium source active? start->catalyst base Step 2: Assess the Base - Is the base strong enough? - Is it soluble in the reaction medium? catalyst->base If yield is still low solvent Step 3: Check the Solvent - Is the solvent appropriate for the base? - Are reactants soluble? - Has it been properly degassed? base->solvent If yield is still low temp_time Step 4: Optimize Reaction Parameters - Is the temperature high enough? - Has the reaction run long enough? solvent->temp_time If yield is still low reagents Step 5: Verify Reagent Quality - Is the boronic acid/ester stable? - Are starting materials pure? temp_time->reagents If yield is still low success Successful Coupling reagents->success Optimization successful

Caption: A stepwise workflow for troubleshooting failed Suzuki coupling reactions.

Detailed Troubleshooting Steps

1. Catalyst and Ligand Selection: The Most Critical Factor

For sterically hindered substrates like this compound, standard ligands such as triphenylphosphine (PPh₃) are often ineffective.[2] You should employ bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands. These ligands promote both the oxidative addition and the reductive elimination steps, which are often rate-limiting for hindered substrates.[5]

  • Recommended Ligands: SPhos, XPhos, and RuPhos are excellent starting points.[7][8] They have proven effective for a wide range of challenging Suzuki couplings.

  • Palladium Precatalyst: Use a reliable Pd(0) source like Pd₂(dba)₃ or a precatalyst that readily forms the active Pd(0) species. Pd(OAc)₂ can also be used, but it requires in-situ reduction which can sometimes be inefficient.[3]

Table 1: Recommended Catalyst Systems for Hindered Suzuki Couplings

Palladium SourceLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃SPhos or XPhos1-2% Pd, 2-4% LigandHigh activity for hindered substrates, promotes fast reaction rates.
Pd(OAc)₂RuPhos1-2% Pd, 2-4% LigandEffective for a broad range of aryl halides.
XPhos Pd G3(Integrated)1-2%Air- and moisture-stable precatalyst, simplifies reaction setup.

2. Base Selection and Solvent Compatibility

The choice of base is crucial and is often linked to the solvent system. The base activates the boronic acid, facilitating the transmetalation step.[9]

  • Common Bases: Potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base that is often effective in anhydrous conditions. Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also widely used, particularly with aqueous solvent mixtures.[4]

  • Solvent Systems: A mixture of an organic solvent and water is frequently beneficial for Suzuki couplings, as it can aid in the dissolution of the base and facilitate the reaction.[10][11] Common choices include:

    • Toluene/Water

    • 1,4-Dioxane/Water[4]

    • THF/Water

    • DMF/Water[12]

Anhydrous conditions with a soluble base like K₃PO₄ in solvents like 1,4-dioxane or toluene can also be very effective.[4]

3. Reaction Temperature and Time

Due to steric hindrance, these reactions often require elevated temperatures to proceed at a reasonable rate.

  • Temperature: A starting point is typically between 80-110 °C.[4]

  • Monitoring: It is essential to monitor the reaction progress by a suitable technique like TLC, GC, or LC-MS to determine the optimal reaction time and to check for the consumption of starting materials and the formation of byproducts.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (0.01 equivalents)

  • SPhos (0.02 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Degassed 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.[4]

  • Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl iodide should be around 0.1-0.2 M.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow setup 1. Reaction Setup - Add solids to Schlenk flask (Aryl iodide, boronic acid, catalyst, ligand, base) inert 2. Inert Atmosphere - Evacuate and backfill with Ar/N₂ (3x) setup->inert solvent 3. Solvent Addition - Add degassed solvent via syringe inert->solvent reaction 4. Reaction - Heat to desired temperature with stirring solvent->reaction monitor 5. Monitoring - Track progress with TLC/LC-MS reaction->monitor workup 6. Work-up - Cool, dilute, and perform aqueous wash monitor->workup Reaction complete purify 7. Purification - Column chromatography workup->purify product Final Product purify->product

Caption: A general experimental workflow for a Suzuki coupling reaction.[4]

Protocol 2: Screening Reaction Conditions for Optimization

If the general protocol fails, a systematic screening of key parameters is recommended. Set up several small-scale reactions in parallel to efficiently identify optimal conditions.

Table 2: Example Optimization Matrix

EntryLigandBaseSolvent SystemTemperature (°C)
1SPhosK₃PO₄Dioxane/H₂O (4:1)100
2XPhosK₃PO₄Dioxane/H₂O (4:1)100
3SPhosCs₂CO₃Toluene/H₂O (10:1)110
4SPhosK₂CO₃DMF/H₂O (4:1)90
5XPhosK₃PO₄Toluene (anhydrous)110

This systematic approach will help you to quickly identify the most effective combination of catalyst, base, and solvent for your specific Suzuki coupling with this compound.

References

Technical Support Center: Synthesis of 1-Iodo-4-(4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the identification and management of impurities during the synthesis of 1-Iodo-4-(4-pentylcyclohexyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities can arise from each stage of a typical multi-step synthesis. The most common impurities include unreacted starting materials, isomeric byproducts, and products of side reactions. These include the precursor ketone from an incomplete reduction step, unreacted 4-pentylcyclohexylbenzene from the iodination step, and di-iodinated analogs of the final product.

Q2: What analytical techniques are best for identifying and quantifying these impurities?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying non-volatile impurities and isomers.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile and semi-volatile impurities. For structural confirmation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

Q3: My HPLC analysis shows several peaks with identical mass spectrometry data to my target compound. What are they?

A3: These are likely positional isomers. During the Friedel-Crafts acylation step, the acyl group can be introduced at the ortho or meta positions of the benzene ring, in addition to the desired para position.[3][4] Although the para isomer is typically favored due to steric hindrance, the other isomers are often formed in small quantities. Similarly, the final iodination step can potentially yield minor amounts of other isomers.

Q4: How can I minimize the formation of di-iodinated impurities during the final iodination step?

A4: The formation of di-iodinated species occurs when the reaction is too vigorous or proceeds for too long. To minimize this, you should carefully control the stoichiometry of the iodinating agent. Using a slight excess is acceptable, but large excesses should be avoided. Additionally, monitoring the reaction progress using Thin Layer Chromatography (TLC) or GC-MS can help you determine the optimal reaction time to maximize product formation while minimizing di-substitution.

Synthesis and Impurity Formation Pathway

The following diagram illustrates a common synthetic route for this compound and highlights the stages where key impurities are likely to form.

G cluster_main Main Synthetic Pathway cluster_impurities Potential Impurities start Cyclohexylbenzene ketone 4-Pentanoyl-cyclohexylbenzene start->ketone Friedel-Crafts Acylation (Pentanoyl Chloride, AlCl3) imp1 Unreacted Cyclohexylbenzene start->imp1 Incomplete Reaction reduced 4-Pentylcyclohexylbenzene ketone->reduced Ketone Reduction (e.g., Wolff-Kishner) imp2 Ortho/Meta Isomers ketone->imp2 Isomer Formation product This compound reduced->product Iodination (e.g., I2, HIO3) imp3 Incomplete Reduction (Ketone Precursor) reduced->imp3 Incomplete Reduction imp4 Unreacted Alkylbenzene product->imp4 Incomplete Reaction imp5 Di-iodinated Product product->imp5 Over-reaction

Caption: Synthetic route and points of impurity formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and analysis.

Issue Potential Cause(s) Recommended Action(s)
Low Yield in Iodination Step 1. Insufficiently activated iodinating agent.2. Reaction time is too short.3. Inefficient purification.1. Ensure the correct stoichiometry and purity of the iodinating agent and any necessary activators (e.g., an oxidizing agent).[5]2. Monitor the reaction using TLC or GC to ensure it goes to completion.3. Optimize the recrystallization solvent or column chromatography conditions.
Significant Peak for Ketone Precursor in Final Product Incomplete reduction of the carbonyl group. The Wolff-Kishner or Clemmensen reductions require specific conditions to proceed to completion.[6][7]1. For Wolff-Kishner: Ensure a sufficiently high temperature (typically >180°C) and anhydrous conditions.[6]2. For Clemmensen: Ensure the zinc amalgam is freshly prepared and the HCl is concentrated.[6]3. Increase reaction time and re-analyze.
Multiple Peaks in GC/HPLC with Similar Fragmentation Patterns Formation of positional isomers during the Friedel-Crafts acylation step. The alkyl group can direct substitution to ortho, meta, or para positions.[3][8]1. Optimize the Friedel-Crafts reaction temperature; lower temperatures can sometimes improve para-selectivity.2. Employ a more sterically hindered Lewis acid catalyst.3. Improve purification via fractional crystallization or preparative HPLC.
Product is Off-Color (Yellow/Brown) 1. Residual iodine from the iodination step.2. Formation of colored degradation products.1. Wash the crude product with a solution of sodium thiosulfate to quench any remaining iodine.2. Recrystallize the final product from a suitable solvent system (e.g., ethanol/heptane).3. If color persists, consider treatment with activated carbon.

Table 1: Summary of Potential Impurities

Impurity NameStructureMolecular Weight ( g/mol )Likely Origin
4-Pentanoyl-cyclohexylbenzeneC₁₇H₂₄O244.37Incomplete ketone reduction
4-PentylcyclohexylbenzeneC₁₇H₂₆230.39Unreacted starting material for iodination
2-Iodo-4-(4-pentylcyclohexyl)benzeneC₁₇H₂₅I356.28Isomeric byproduct of iodination
1,2-Diiodo-4-(4-pentylcyclohexyl)benzeneC₁₇H₂₄I₂482.18Over-reaction during iodination

Analytical Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate the main product from less volatile impurities and isomers.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 15 min, hold at 100% B for 5 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 230 nm
Column Temperature 30°C

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This method is suitable for identifying volatile starting materials and byproducts.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • Instrumentation: Use a standard GC-MS system.

  • Chromatographic Conditions:

ParameterValue
Column HP-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL (split mode, 50:1)
Oven Program Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min
MS Transfer Line 290°C
Ion Source Temp 230°C
Mass Range 50 - 550 amu

Impurity Analysis Workflow

The following workflow provides a systematic approach to identifying unknown impurities found during routine analysis.

G start Crude Product Analysis (TLC, GC-MS, HPLC) decision1 Unknown Peak(s) Detected? start->decision1 purify Isolate Impurity (Preparative HPLC or Column Chromatography) decision1->purify Yes end Purity Confirmed decision1->end No characterize Structural Elucidation purify->characterize nmr 1H and 13C NMR characterize->nmr hrms High-Resolution MS characterize->hrms identify Identify Impurity Structure and Formation Pathway nmr->identify hrms->identify modify Modify Synthetic Step to Minimize Impurity identify->modify

Caption: Systematic workflow for impurity identification.

References

Technical Support Center: Monitoring Cross-Coupling Reactions of 1-Iodo-4-(4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of cross-coupling reactions involving 1-Iodo-4-(4-pentylcyclohexyl)benzene. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to ensure successful reaction monitoring and optimization.

Choosing the Right Monitoring Technique

Selecting the appropriate analytical method is crucial for accurately tracking the consumption of starting materials and the formation of the desired product. The choice depends on factors such as the required level of precision, the complexity of the reaction mixture, and available instrumentation.

G Decision Tree for Selecting a Reaction Monitoring Technique start Start: Need to monitor reaction progress qual_quant Qualitative or Quantitative Analysis? start->qual_quant qualitative Qualitative (Fast Check) qual_quant->qualitative Qualitative quantitative Quantitative (Precise Measurement) qual_quant->quantitative Quantitative tlc Thin-Layer Chromatography (TLC) qualitative->tlc volatility Are reactants/products volatile? quantitative->volatility gc Gas Chromatography (GC) volatility->gc Yes hplc_nmr High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) volatility->hplc_nmr No

Caption: Decision tree for selecting the appropriate reaction monitoring technique.

Troubleshooting Guides

Thin-Layer Chromatography (TLC)

Issue: No spots are visible on the TLC plate.

Potential Cause Recommended Solution
Sample concentration is too low.Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[1][2]
Incorrect visualization method.Ensure the compound is UV-active if using a UV lamp. If not, try a chemical stain (e.g., potassium permanganate, iodine).[1]
Compound is volatile.TLC may not be a suitable technique for highly volatile compounds.[1]
Solvent level in the developing chamber is too high.Ensure the solvent level is below the baseline where the samples are spotted.[2]

Issue: Spots are streaking or elongated.

Potential Cause Recommended Solution
Sample is overloaded.Dilute the sample before spotting it on the TLC plate.[1][2][3]
The compound is acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the spot shape.[1]
The mobile phase is too polar.Decrease the polarity of the solvent system.[1]
Gas Chromatography (GC)

Issue: Poor peak resolution or overlapping peaks.

Potential Cause Recommended Solution
Inappropriate temperature program.Optimize the temperature ramp to better separate the components.[4]
Incorrect column.Use a column with a different stationary phase that offers better selectivity for the analytes.[4]
Column is overloaded.Inject a smaller volume of the sample or dilute the sample.

Issue: Irreproducible retention times.

Potential Cause Recommended Solution
Leaks in the system.Check for leaks at the injector, column fittings, and detector.
Inconsistent oven temperature.Ensure the GC oven is properly calibrated and maintaining a stable temperature.
Changes in carrier gas flow rate.Check the gas supply and flow controller for consistency.
High-Performance Liquid Chromatography (HPLC)

Issue: Drifting baseline.

Potential Cause Recommended Solution
Column temperature fluctuation.Use a column oven to maintain a constant temperature.[5]
Contaminated mobile phase or detector flow cell.Use fresh, HPLC-grade solvents and flush the system and flow cell.[5][6]
Column not fully equilibrated.Allow sufficient time for the column to equilibrate with the mobile phase before analysis.[5]

Issue: Split peaks.

Potential Cause Recommended Solution
Partially blocked column inlet frit.Replace the inlet frit or the column.[7]
Column void.Replace the column.[7]
Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Inaccurate quantitative results.

Potential Cause Recommended Solution
Insufficient relaxation delay (d1).Set the relaxation delay to at least 5 times the longest T1 relaxation time of the protons being analyzed to ensure full relaxation.[8]
Poor signal-to-noise ratio.Increase the number of scans to improve the signal-to-noise ratio for accurate integration.[8][9]
Incorrect phasing and baseline correction.Manually and carefully phase the spectrum and perform a baseline correction to ensure accurate integration.[8][9]

Frequently Asked Questions (FAQs)

Q1: How often should I monitor my cross-coupling reaction? A1: The frequency of monitoring depends on the expected reaction rate. For a new reaction, it is advisable to take samples at regular intervals (e.g., every 30-60 minutes) in the initial stages to establish a reaction profile. Once the approximate reaction time is known, monitoring can be less frequent.

Q2: My starting material (this compound) and product have very similar Rf values on TLC. How can I differentiate them? A2: If the Rf values are very close, try using a different solvent system with a different polarity. You can also try two-dimensional TLC, where the plate is developed in one solvent system, dried, and then rotated 90 degrees and developed in a second solvent system. For definitive identification, coupling TLC with mass spectrometry (TLC-MS) can be a powerful tool.

Q3: I see multiple new spots on my TLC plate. What could they be? A3: Multiple new spots could indicate the formation of byproducts. Common byproducts in cross-coupling reactions include homocoupling of the starting materials or decomposition products. It is also possible that one of the new spots is an intermediate. To identify these, techniques like LC-MS or GC-MS are recommended.

Q4: Can I use NMR to determine the reaction yield? A4: Yes, quantitative NMR (qNMR) is an excellent technique for determining reaction yield without the need for product isolation.[9][10][11] This is achieved by adding a known amount of an internal standard to the reaction mixture and comparing the integral of a product peak to the integral of a peak from the internal standard.[9]

Experimental Protocols

Protocol 1: Monitoring a Suzuki-Miyaura Coupling by TLC

This protocol describes a general procedure for monitoring the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of hexanes and ethyl acetate, start with a 9:1 ratio and adjust as needed)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Optional: Staining solution (e.g., potassium permanganate)

Procedure:

  • Prepare the TLC plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.

  • Spot the plate: On the baseline, apply small spots of:

    • A solution of the starting material (this compound).

    • A co-spot containing both the starting material and the reaction mixture.

    • The reaction mixture.

  • Develop the plate: Place the spotted TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. If the spots are not UV-active, use a chemical stain.

  • Interpret the results: The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.

G Workflow for TLC Monitoring of a Cross-Coupling Reaction start Start Reaction take_aliquot Take a small aliquot from the reaction mixture start->take_aliquot prepare_tlc Prepare TLC Plate (draw baseline) take_aliquot->prepare_tlc spot_plate Spot Plate: 1. Starting Material 2. Co-spot 3. Reaction Mixture prepare_tlc->spot_plate develop_plate Develop Plate in Solvent Chamber spot_plate->develop_plate visualize Dry and Visualize (UV lamp or stain) develop_plate->visualize interpret Interpret Results: - Disappearance of Starting Material - Appearance of Product visualize->interpret reaction_complete Is reaction complete? interpret->reaction_complete continue_reaction Continue Reaction and Monitoring reaction_complete->continue_reaction No workup Proceed to Work-up reaction_complete->workup Yes continue_reaction->take_aliquot

Caption: A general workflow for monitoring a cross-coupling reaction using TLC.

Protocol 2: Quantitative Analysis by ¹H NMR (qNMR)

This protocol provides a general method for determining the conversion of this compound to its cross-coupled product using an internal standard.

Materials:

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a known chemical shift that does not overlap with reactant or product signals)

  • Micropipette

Procedure:

  • Prepare the internal standard stock solution: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of the deuterated solvent.

  • Sample preparation: At a specific reaction time, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and add it to a vial.

  • Add internal standard: To the vial, add a precise volume (e.g., 500 µL) of the internal standard stock solution.

  • Transfer to NMR tube: Transfer the mixture to an NMR tube.

  • Acquire the ¹H NMR spectrum:

    • Ensure the spectrometer is properly tuned and shimmed.

    • Use a pulse sequence with a sufficient relaxation delay (d1), typically at least 5 times the longest T1 of the signals of interest. A value of 30 seconds is a safe starting point.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[9]

  • Process the data:

    • Apply Fourier transformation.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved peak for the starting material, a well-resolved peak for the product, and a peak for the internal standard.

  • Calculate the conversion: The conversion can be calculated using the following formula:

    Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] * 100

    The yield can be calculated by comparing the integral of the product to the integral of the known amount of the internal standard.

Troubleshooting Failed Reactions

When a cross-coupling reaction fails to proceed or gives a low yield, a systematic approach to troubleshooting is necessary.

G Troubleshooting Workflow for a Failed Cross-Coupling Reaction start Reaction Failed (Low or No Conversion) check_reagents Verify Purity and Stoichiometry of all Reagents and Solvents start->check_reagents reagent_issue Prepare fresh reagents and repeat check_reagents->reagent_issue Issue Found check_conditions Review Reaction Conditions: - Temperature - Reaction Time - Inert Atmosphere check_reagents->check_conditions No Issue reagent_issue->start condition_issue Optimize conditions (e.g., increase temperature) check_conditions->condition_issue Issue Found check_catalyst Evaluate Catalyst System: - Catalyst Loading - Ligand Choice - Base check_conditions->check_catalyst No Issue condition_issue->start catalyst_issue Screen different catalysts, ligands, and bases check_catalyst->catalyst_issue Issue Found success Reaction Successful check_catalyst->success No Issue, Re-evaluate catalyst_issue->start

Caption: A logical workflow for troubleshooting a failed cross-coupling reaction.[12]

References

scale-up considerations for the synthesis of 1-Iodo-4-(4-pentylcyclohexyl)benzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful synthesis and scale-up of 1-Iodo-4-(4-pentylcyclohexyl)benzene and its derivatives. This guide provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and key data considerations in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct electrophilic iodination of 4-pentylcyclohexylbenzene. This is typically achieved using an iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), in the presence of an acid catalyst or an oxidizing agent.

Q2: What are the primary challenges in the Suzuki-Miyaura coupling of this compound with various boronic acids?

A2: Key challenges include catalyst deactivation, low reaction yields, and the formation of homocoupling byproducts.[1] Steric hindrance from the bulky cyclohexyl group can also impact reaction rates. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for a successful coupling.[1]

Q3: How can I minimize the formation of homocoupling byproducts in my Suzuki-Miyaura reaction?

A3: Homocoupling of the boronic acid can be minimized by ensuring the reaction is performed under a strictly inert atmosphere (nitrogen or argon) to exclude oxygen.[1] Using the correct stoichiometry of reagents and ensuring the purity of the boronic acid are also critical factors.

Q4: What are the recommended purification methods for this compound and its biphenyl derivatives on a larger scale?

A4: For multi-gram to kilogram scale, purification strategies often involve crystallization or trituration.[2] If the product is an oil or if isomers are present, column chromatography may be necessary, although this can be challenging and costly at scale.[2]

Q5: Are there alternative coupling reactions to Suzuki-Miyaura for this class of compounds?

A5: Yes, other cross-coupling reactions such as Heck[3], Sonogashira[4], and Ullmann[5] couplings can be employed to synthesize various derivatives from this compound. The choice of reaction depends on the desired final product.

Troubleshooting Guides

Issue 1: Low Yield in the Iodination of 4-pentylcyclohexylbenzene
Potential Cause Recommended Solution
Incomplete Reaction - Increase reaction time and monitor by TLC or GC. - Increase the reaction temperature cautiously. - Ensure efficient stirring to maintain a homogeneous mixture.
Poor Regioselectivity - Use a milder iodinating agent or a more selective catalyst system. - Optimize the reaction temperature; lower temperatures often favor higher selectivity.
Decomposition of Starting Material - Use less harsh acidic conditions. - Ensure the reaction temperature does not exceed the stability of the starting material.
Loss during Work-up - Perform extractions with an appropriate solvent to ensure complete recovery of the product. - Minimize the number of transfer steps.
Issue 2: Low Conversion in Suzuki-Miyaura Coupling
Potential Cause Recommended Solution
Inactive Catalyst - Use a fresh batch of palladium catalyst.[6] - Consider using a pre-catalyst that is activated in situ. - Ensure the reaction is performed under strictly anaerobic conditions to prevent catalyst oxidation.[7]
Poor Ligand Choice - For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).
Incorrect Base - The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[6] - Ensure the base is finely powdered and dry for solid bases.
Low Reaction Temperature - While aryl iodides are generally reactive, some couplings may require higher temperatures (80-110 °C) to proceed efficiently.[8]
Poor Solubility of Reagents - Choose a solvent system where all reactants are soluble at the reaction temperature (e.g., toluene/water, dioxane/water).[6]
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Co-eluting Impurities in Chromatography - Optimize the solvent system for column chromatography to achieve better separation. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product is an Oil - If the product is an oil, consider converting it to a solid derivative for easier purification, if the synthetic route allows. - High-vacuum distillation can be an option for thermally stable oils.
Residual Palladium Catalyst - Treat the organic solution with an aqueous solution of sodium sulfide or use a palladium scavenger resin to remove residual catalyst.
Crystallization Fails - Screen a variety of solvents and solvent mixtures. - Try seeding the supersaturated solution with a small crystal of the pure product. - Slow evaporation of the solvent can sometimes induce crystallization.

Data Presentation

Table 1: Effect of Catalyst Loading on Suzuki-Miyaura Coupling Yield at Different Scales
Scale Catalyst Catalyst Loading (mol%) Reaction Time (h) Yield (%) Purity (by HPLC, %)
1 gPd(PPh₃)₄2128598
1 gPd(PPh₃)₄1127897
100 gPd(OAc)₂ / SPhos0.5189099
100 gPd(OAc)₂ / SPhos0.1248298
1 kgPd(OAc)₂ / SPhos0.05248899

Note: Data is representative and may vary based on specific substrates and reaction conditions.

Table 2: Influence of Base and Solvent on the Iodination of 4-pentylcyclohexylbenzene
Iodinating Agent Oxidant/Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) Para:Ortho Ratio
I₂HIO₃Acetic Acid80692>99:1
I₂H₂O₂ / H₂SO₄Acetic Acid6088898:2
NISTFACH₂Cl₂25495>99:1
I₂NoneCCl₄77244595:5

Note: Data is representative and may vary based on specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound

Materials:

  • 4-pentylcyclohexylbenzene (1.0 eq)

  • Iodine (I₂) (0.5 eq)

  • Periodic acid (HIO₃) (0.2 eq)

  • Glacial acetic acid

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-pentylcyclohexylbenzene and glacial acetic acid.

  • Stir the mixture to obtain a clear solution.

  • Add iodine and periodic acid to the reactor.

  • Heat the reaction mixture to 80 °C and maintain for 6-8 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate until the iodine color disappears.

  • Add water and extract the product with hexane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using hexane as the eluent to afford this compound as a white solid.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 0.1-1 mol%)[6]

  • Base (e.g., K₃PO₄, 2.0 eq)[6]

  • Anhydrous solvent (e.g., toluene/water 10:1)[6]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reactor, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.[6]

  • Evacuate and backfill the reactor with an inert gas three times.

  • Add the degassed solvent system via cannula.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biphenyl derivative.

Mandatory Visualization

Synthesis_Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Suzuki-Miyaura Coupling Start 4-pentylcyclohexylbenzene Iodination Electrophilic Iodination (I₂, HIO₃, Acetic Acid) Start->Iodination Workup1 Aqueous Work-up & Extraction Iodination->Workup1 Purification1 Recrystallization/ Chromatography Workup1->Purification1 Intermediate This compound Purification1->Intermediate Coupling Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) Intermediate->Coupling Workup2 Aqueous Work-up & Extraction Coupling->Workup2 Purification2 Recrystallization/ Chromatography Workup2->Purification2 Product Biphenyl Derivative Purification2->Product

Caption: Overall synthetic workflow for biphenyl derivatives.

Troubleshooting_Logic Start Low Yield in Suzuki Coupling Check_Catalyst Is the catalyst active and handled under inert conditions? Start->Check_Catalyst Check_Base Is the base appropriate, dry, and of sufficient strength? Start->Check_Base Check_Temp Is the reaction temperature optimal? Start->Check_Temp Check_Solubility Are all reagents soluble in the chosen solvent system? Start->Check_Solubility Sol_Catalyst Use fresh catalyst, pre-catalyst, or improved inert technique. Check_Catalyst->Sol_Catalyst No Sol_Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Check_Base->Sol_Base No Sol_Temp Increase temperature incrementally. Check_Temp->Sol_Temp No Sol_Solubility Change solvent system to improve solubility. Check_Solubility->Sol_Solubility No

Caption: Troubleshooting workflow for low Suzuki coupling yield.

References

Validation & Comparative

1-Iodo-4-(4-pentylcyclohexyl)benzene vs 1-Bromo-4-(4-pentylcyclohexyl)benzene reactivity in Suzuki coupling.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials in cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and overall project timelines. This guide provides a detailed comparison of the Suzuki coupling reactivity between 1-iodo-4-(4-pentylcyclohexyl)benzene and 1-bromo-4-(4-pentylcyclohexyl)benzene, offering insights into their relative performance based on established principles of organic chemistry and supported by experimental data from analogous systems.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] The reactivity of the organic halide is a key determinant in the success of this reaction, with the generally accepted trend following the order of I > Br >> Cl.[2] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond; the weaker carbon-iodine bond is more readily cleaved during the oxidative addition step, which is often the rate-limiting step in the palladium-catalyzed cycle.[3]

Quantitative Reactivity Comparison

The following table summarizes representative experimental data from the literature for the Suzuki coupling of aryl iodides and aryl bromides bearing electron-donating alkyl or alkoxy substituents, which serve as suitable models for the compounds . This data consistently demonstrates the higher reactivity of aryl iodides, which typically require milder conditions and shorter reaction times to achieve comparable or higher yields than their bromo counterparts.

Aryl Halide (Analogous Compound)Boronic Acid/EsterCatalyst SystemBaseSolventConditionsYield (%)Reference
4-IodoanisolePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Methanol65 °C, 3 min91[4]
4-BromoanisolePhenylboronic acidOrtho-palladated complexK₂CO₃Methanol65 °C, 4.2 min98[4]
Generic Iodo CompoundBoronic EsterPd₂(dba)₃ / XPhosK₃PO₄Dioxane / H₂O120 °C, 10 min (Microwave)53[5]
Generic Bromo CompoundBoronic AcidPd₂(dba)₃ / XPhosNa₂CO₃ACN / H₂O90 °C, 30 minNot specified[5]
4-Iodoanisole(Het)Aryl Boronic AcidsNa₂PdCl₄ / sSPhosK₂CO₃H₂O / ACN37 °C, 28 hGood to Excellent[6]
4-BromoacetophenonePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene / H₂O80 °C, 2 hNot specified[7]

Experimental Protocols

Below are representative experimental protocols for Suzuki coupling reactions involving aryl iodides and aryl bromides. These can be adapted for this compound and 1-bromo-4-(4-pentylcyclohexyl)benzene.

Protocol 1: Suzuki Coupling of an Aryl Iodide (Milder Conditions)

This protocol is adapted from a general procedure for highly reactive aryl iodides.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.015 equiv)

  • XPhos (0.031 equiv)

  • K₃PO₄ (3.0 equiv)

  • Dioxane and Water (e.g., 6:1 v/v), degassed

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed dioxane and water mixture.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of an Aryl Bromide (More Forcing Conditions)

This protocol is a representative procedure for less reactive aryl bromides, often requiring higher temperatures and longer reaction times.[5][7]

Materials:

  • 1-Bromo-4-(4-pentylcyclohexyl)benzene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Toluene and Water (e.g., 4:1 v/v), degassed

Procedure:

  • In a reaction vessel, dissolve 1-bromo-4-(4-pentylcyclohexyl)benzene and the arylboronic acid in the degassed toluene and water mixture.

  • Add Na₂CO₃ to the mixture.

  • Purge the solution with an inert gas for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and separate the aqueous and organic layers.

  • Extract the aqueous layer with an organic solvent (e.g., toluene or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizing the Rationale for Differential Reactivity

The following diagrams illustrate the mechanistic basis for the observed reactivity differences and provide a logical framework for experimental design.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Rate-Determining Step) ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ Base ArPdAr Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Ar-Ar' RedElim->ArAr

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Aryl_Halide Aryl Halide (Iodo or Bromo Compound) Heating Heating & Stirring Aryl_Halide->Heating Boronic_Acid Boronic Acid/Ester Boronic_Acid->Heating Catalyst Palladium Catalyst & Ligand Catalyst->Heating Base Base Base->Heating Solvent Degassed Solvent Solvent->Heating Inert_Atmosphere Inert Atmosphere (Ar/N₂) Inert_Atmosphere->Heating Monitoring Monitoring (TLC/GC-MS) Heating->Monitoring Quenching Quenching & Extraction Monitoring->Quenching Drying Drying Organic Layer Quenching->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product Final Product Purification->Product

Generalized experimental workflow for Suzuki coupling.

Logical comparison of reactivity drivers.

References

A Comparative Analysis of Suzuki vs. Stille Coupling for the Synthesis of Biaryls from 1-Iodo-4-(4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Cross-Coupling Strategy

At a Glance: Key Differences Between Suzuki and Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, boronate esters)Organotin compounds (organostannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1]High toxicity of organotin reagents and byproducts.[1][2]
Stability of Reagents Boronic acids can be prone to protodeboronation.[1]Organostannanes are generally stable to air and moisture.[1][2]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[1][3]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).Often proceeds under neutral or mildly basic conditions.[1]
Byproduct Removal Boron byproducts are often water-soluble and easily removed.[1]Tin byproducts can be challenging to remove from the reaction mixture.

Performance Comparison: Experimental Data from Analogous Systems

To illustrate the potential performance of Suzuki and Stille couplings for 1-Iodo-4-(4-pentylcyclohexyl)benzene, the following tables summarize data from reactions with structurally similar aryl iodides. The substrate's bulky cyclohexyl group may introduce steric hindrance, a factor considered in the selection of these examples.

Table 1: Suzuki Coupling of Various Aryl Iodides with Phenylboronic Acid

EntryAryl IodideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd/C (1.4)-K₂CO₃DMFReflux (MW)1.592
2IodobenzenePd(PPh₃)₄ (10)-K₃PO₄THF6019High (not specified)
3p-Iodotoluene[Pd(PPh₃)₄] (1)-Na₂CO₃n-PrOH/H₂O10024~95
4p-Iodotoluene[Pd(PPh₃)₄] (1)-Na₂CO₃n-PrOH/H₂O5024~10

Note: The significant drop in yield for p-iodotoluene at a lower temperature (Entry 4) highlights the sensitivity of Suzuki reactions to reaction conditions, even with a typically reactive aryl iodide.

Table 2: Stille Coupling of Various Aryl Halides with Organostannanes

EntryAryl HalideOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenyl(tributyl)stannanePd(PPh₃)₄ (not specified)--Toluene1001.586
24-Bromoanisole(Tributylstannyl)diazocinePd(OAc)₂ (10)XPhos (30)CsFDioxane801690
31-Bromo-2-isopropylbenzene(Tributylstannyl)diazocinePd(OAc)₂ (10)XPhos (30)CsFDioxane801686

Note: The Stille coupling often demonstrates robustness in the face of steric hindrance, as seen with the successful coupling of 1-bromo-2-isopropylbenzene (Entry 3).[4] This suggests it could be a highly effective method for the sterically demanding this compound.

Experimental Protocols

Below are generalized experimental protocols for Suzuki and Stille couplings of an aryl iodide like this compound. These should serve as a starting point for optimization.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, often with a co-solvent like water or ethanol)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl iodide, arylboronic acid, base, and palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Stille Coupling

Materials:

  • This compound (1.0 equiv)

  • Organostannane (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, THF, DMF)

  • Optional: Additive (e.g., LiCl, CuI)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide and palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane to the reaction mixture via syringe.

  • If using, add the additive to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • To remove tin byproducts, the workup may involve washing with an aqueous solution of KF or filtration through silica gel.

  • Dilute with an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Mechanisms and Workflow

To further aid in understanding these complex reactions, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Catalytic_Cycle Suzuki Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-I pd0->pd2_complex Ar-I oxidative_addition Oxidative Addition pd2_biaryl Ar-Pd(II)L₂-Ar' pd2_complex->pd2_biaryl [Ar'B(OH)₃]⁻ transmetalation Transmetalation boronate_complex [Ar'B(OH)₃]⁻ product Ar-Ar' pd2_biaryl->product reductive_elimination Reductive Elimination product->pd0 aryl_iodide Ar-I boronic_acid Ar'B(OH)₂ base Base (e.g., OH⁻)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Stille_Catalytic_Cycle Stille Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-I pd0->pd2_complex Ar-I oxidative_addition Oxidative Addition pd2_biaryl Ar-Pd(II)L₂-Ar' pd2_complex->pd2_biaryl Ar'-Sn(R)₃ transmetalation Transmetalation product Ar-Ar' pd2_biaryl->product reductive_elimination Reductive Elimination product->pd0 aryl_iodide Ar-I organostannane Ar'-Sn(R)₃

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow General Cross-Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Coupling Partner, & Base (if needed) solvent Add Degassed Solvent reagents->solvent catalyst Add Palladium Catalyst & Ligand solvent->catalyst heat Heat to Desired Temperature catalyst->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product

Caption: A generalized experimental workflow for cross-coupling reactions.

Concluding Remarks and Recommendations

The choice between Suzuki and Stille coupling for the synthesis of biaryls from this compound will depend on the specific priorities of the research program.

  • For initial explorations and greener chemistry , the Suzuki coupling is the recommended starting point. The lower toxicity of the organoboron reagents and the ease of byproduct removal are significant advantages, particularly in a drug development setting where purity and safety are paramount.

  • For substrates with sensitive functional groups or where steric hindrance proves to be a significant challenge , the Stille coupling is a powerful alternative.[1][4] Its excellent functional group tolerance and robustness can often lead to higher yields where the Suzuki coupling may falter. However, the toxicity of organotin compounds necessitates stringent handling and purification procedures.

Ultimately, the optimal conditions for the coupling of this compound will require empirical determination. Screening of various palladium catalysts, ligands, bases (for Suzuki), and solvents is crucial for achieving high yields and purity. This guide provides a foundational understanding to inform and streamline that optimization process.

References

A Comparative Guide to the Kinetic Studies of Oxidative Addition of 1-Iodo-4-(4-pentylcyclohexyl)benzene to Palladium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Kinetic Data

The rate of oxidative addition is significantly influenced by the electronic and steric properties of the aryl iodide, the nature of the ligands on the palladium center, and the reaction conditions.[1] Generally, electron-withdrawing groups on the aryl iodide accelerate the reaction, while electron-donating groups slow it down. This trend is often quantified using Hammett plots, which correlate the logarithm of the reaction rate constant with the Hammett substituent constant (σ). A positive slope (ρ value) indicates that the reaction is favored by electron-withdrawing substituents. For the oxidative addition of para-substituted aryl bromides to a Ni(0) complex, a Hammett plot yielded a ρ value of +2.6, signifying this electronic dependence.[2] A similar trend is observed for aryl iodides reacting with palladium(0) complexes.[3]

The 4-(4-pentylcyclohexyl) group on the target molecule is considered to be weakly electron-donating. Therefore, its rate of oxidative addition is expected to be slightly slower than that of unsubstituted iodobenzene.

Below is a table summarizing representative kinetic data for the oxidative addition of various aryl iodides to palladium(0) complexes, which helps in contextualizing the expected reactivity of 1-iodo-4-(4-pentylcyclohexyl)benzene.

Aryl IodidePalladium PrecursorLigand(s)SolventRelative Rate vs. IodobenzeneHammett Constant (σp)Notes
4-Iodo-nitrobenzenePd(dba)₂PPh₃THFFaster+0.78The strongly electron-withdrawing nitro group significantly accelerates the rate of oxidative addition.
4-Iodo-chlorobenzenePd(dba)₂PPh₃THFFaster+0.23The electron-withdrawing chloro group leads to a faster reaction compared to iodobenzene.
Iodobenzene Pd(dba)₂ PPh₃ THF 1.0 (Reference) 0.00 Baseline for comparison.
4-Iodo-toluenePd(dba)₂PPh₃THFSlower-0.17The weakly electron-donating methyl group slightly deactivates the aryl iodide towards oxidative addition.
This compound Pd(dba)₂ PPh₃ THF Slower (Predicted) ~ -0.2 The alkyl group is weakly electron-donating, thus a slightly slower rate than iodobenzene is expected.
4-Iodo-anisolePd(dba)₂PPh₃THFSlower-0.27The moderately electron-donating methoxy group results in a slower rate of oxidative addition.

Note: The relative rates are qualitative and based on established electronic effects. Exact rate constants are highly dependent on specific reaction conditions.

Experimental Protocols

A common and effective method for studying the kinetics of oxidative addition to palladium(0) phosphine complexes is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This technique allows for the direct monitoring of the disappearance of the palladium(0) phosphine complex and the appearance of the palladium(II) oxidative addition product.

Kinetic Analysis using ³¹P NMR Spectroscopy

1. Preparation of the Palladium(0) Complex:

  • In a glovebox, a stock solution of the palladium precursor (e.g., Pd₂(dba)₃) and the desired phosphine ligand (e.g., PPh₃) is prepared in a degassed, anhydrous deuterated solvent (e.g., THF-d₈ or Toluene-d₈).

  • An internal standard (e.g., triphenyl phosphate) is added to the stock solution for accurate quantification.

  • The solution is transferred to an NMR tube fitted with a sealable cap (e.g., a J. Young tube).

2. Data Acquisition:

  • An initial ³¹P NMR spectrum is acquired to confirm the formation and purity of the desired palladium(0) phosphine complex.

  • The NMR probe is equilibrated to the desired reaction temperature.

  • A solution of the aryl iodide in the same deuterated solvent is rapidly injected into the NMR tube.

  • Immediately after injection, a series of ³¹P NMR spectra are acquired at regular time intervals.

3. Data Analysis:

  • The integrals of the signals corresponding to the starting palladium(0) complex and the palladium(II) product are determined for each spectrum relative to the internal standard.

  • The concentration of each species is plotted against time.

  • This data is then used to determine the reaction order and the rate constant (k) by fitting to the appropriate rate law.

Visualizations

Experimental Workflow for Kinetic Analysis

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_nmr NMR Analysis cluster_analysis Data Analysis prep_solution Prepare stock solution of Pd precursor, ligand, and internal standard in degassed solvent transfer_nmr Transfer solution to J. Young NMR tube prep_solution->transfer_nmr initial_spectrum Acquire initial ³¹P NMR spectrum of Pd(0) complex transfer_nmr->initial_spectrum equilibrate Equilibrate probe to reaction temperature initial_spectrum->equilibrate inject Inject aryl iodide solution equilibrate->inject acquire_series Acquire time-resolved ³¹P NMR spectra inject->acquire_series integrate Integrate signals vs. internal standard acquire_series->integrate plot Plot concentration vs. time integrate->plot determine_kinetics Determine reaction order and rate constant (k) plot->determine_kinetics

Caption: Experimental workflow for kinetic analysis of oxidative addition.

Proposed Mechanism: Three-Centered Concerted Addition

The most widely accepted mechanism for the oxidative addition of aryl iodides to palladium(0) is a three-centered concerted mechanism.[1]

mechanism PdL2 Pd(0)L₂ transition_state [Ar---I---Pd(0)L₂]‡ PdL2->transition_state Coordination & Insertion ArI Ar-I ArI->transition_state product Ar-Pd(II)(I)L₂ transition_state->product C-I Bond Cleavage

Caption: Three-centered concerted mechanism for oxidative addition.

References

A Comparative Guide to the Purity Validation of 1-Iodo-4-(4-pentylcyclohexyl)benzene by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 1-Iodo-4-(4-pentylcyclohexyl)benzene. The selection of an appropriate analytical method is critical for ensuring the quality, consistency, and safety of this compound in research and drug development. This document outlines detailed experimental protocols for both techniques, presents hypothetical comparative data, and discusses the distinct advantages and limitations of each method for comprehensive purity profiling.

Introduction to Purity Analysis

This compound is a complex organic molecule whose purity is paramount, as even minor impurities can significantly impact experimental outcomes, reaction yields, and the safety profile of downstream products. Potential impurities may include starting materials, reagents, by-products from the synthesis, or degradation products. Therefore, robust analytical methods are required to detect and quantify these impurities. HPLC and GC-MS are powerful and commonly employed chromatographic techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is a primary method for the purity analysis of moderately polar to non-polar compounds like this compound. It separates compounds based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV detector, quaternary pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 254 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 1 mg/mL of this compound is prepared in acetonitrile. A working solution of 100 µg/mL is then prepared by diluting the stock solution with the mobile phase.

Hypothetical HPLC Data

The following table summarizes hypothetical data obtained from the HPLC analysis of a batch of this compound, demonstrating the separation of the main compound from potential impurities.

Peak IDRetention Time (min)Peak AreaArea %Identification
13.515,0000.5Unknown Impurity A
24.225,0000.8Starting Material
36.82,940,00098.0This compound
48.120,0000.7By-product

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds. It separates compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by detection and identification using a mass spectrometer.

Experimental Protocol: GC-MS Method
  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or hexane to a concentration of 100 µg/mL.

Hypothetical GC-MS Data

The following table presents hypothetical data from the GC-MS analysis, including mass spectral information for identification.

Peak IDRetention Time (min)Area %Key Mass Fragments (m/z)Identification
19.50.677, 104, 117Unknown Impurity B
211.298.5356 (M+), 285, 229, 159, 91This compound
312.10.9246, 175, 91Isomeric By-product

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLCGC-MS
Principle Separation in the liquid phase based on polarity.Separation in the gas phase based on volatility, followed by mass analysis.
Analyte Suitability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Sensitivity Good, typically in the microgram to nanogram range.Excellent, often in the picogram to femtogram range.
Selectivity Good, based on retention time and UV spectrum.Excellent, provides structural information from mass fragmentation patterns.
Quantitation Highly accurate and precise with external or internal standards.Accurate and precise, often using an internal standard.
Sample Throughput Can be higher with rapid gradient methods.Can be increased with dual-simultaneous injection.[2]
Instrumentation Cost Generally lower than GC-MS.Higher due to the mass spectrometer.

Visualization of Analytical Workflows

HPLC Purity Validation Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Area % Purity integrate->calculate end end calculate->end Final Purity Report

Caption: Workflow for HPLC purity analysis of this compound.

GC-MS Purity Validation Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing start_gc Weigh Sample dissolve_gc Dissolve in Dichloromethane start_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Separation on DB-5ms Column inject_gc->separate_gc ionize Electron Ionization separate_gc->ionize detect_ms Mass Detection ionize->detect_ms tic Generate Total Ion Chromatogram detect_ms->tic spectra Extract Mass Spectra tic->spectra integrate_tic Integrate Peak Areas tic->integrate_tic identify Identify Peaks (Library/Fragmentation) spectra->identify calculate_purity Calculate Area % Purity integrate_tic->calculate_purity end_gc end_gc calculate_purity->end_gc Final Purity & Identity Report

Caption: Workflow for GC-MS purity analysis of this compound.

Conclusion

Both HPLC and GC-MS are powerful and suitable techniques for the purity validation of this compound, each offering distinct advantages.

  • HPLC is a robust and versatile method for routine quality control, providing accurate and precise quantification of the main component and known impurities. Its applicability to a wide range of compounds makes it a staple in pharmaceutical analysis.

  • GC-MS provides an orthogonal method with superior sensitivity and selectivity. Its strength lies in the identification of unknown impurities through mass spectral fragmentation, making it an invaluable tool for in-depth impurity profiling, reference standard characterization, and troubleshooting.

For comprehensive validation, it is recommended to use both HPLC for routine purity assessment and GC-MS for confirmatory analysis and the identification of potential unknown impurities. This dual-technique approach ensures the highest level of quality and confidence in the purity of this compound for research and drug development applications.

References

Unambiguous Structural Confirmation of 1-Iodo-4-(4-pentylcyclohexyl)benzene: A Comparative Guide to 2D NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex organic molecules such as the liquid crystal precursor 1-Iodo-4-(4-pentylcyclohexyl)benzene, definitive structural confirmation is paramount. The presence of multiple aliphatic and aromatic protons and carbons, along with the specific trans stereochemistry of the cyclohexane ring, necessitates powerful analytical techniques. This guide provides a detailed comparison of two primary methods for structural elucidation: two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy and single-crystal X-ray diffraction.

This document presents supporting experimental data for 2D NMR, outlines detailed protocols, and objectively compares its performance against the alternative crystallographic method, providing researchers with a comprehensive framework for structural verification.

Method 1: Structural Confirmation by 2D NMR Spectroscopy

Two-dimensional NMR spectroscopy is a non-destructive technique that provides detailed information about the molecule's structure in solution.[1][2] By mapping correlations between nuclei, experiments such as COSY, HSQC, and HMBC allow for the complete assembly of the molecular puzzle, piece by piece.

Predicted NMR Data and Structural Assignment

For clarity, the atoms of this compound are numbered as shown below. Due to the trans-cyclohexyl conformation and free rotation of the pentyl chain, some positions are chemically equivalent, simplifying the spectra.

Numbered structure of this compound

Based on standard chemical shift values for similar structural motifs, a complete, albeit hypothetical, set of ¹H and ¹³C NMR data has been generated to illustrate the process of structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom No.Predicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityIntegration
1146.5---
2, 6129.07.05d2H
3, 5137.57.60d2H
491.0---
743.52.45tt1H
8, 1234.01.88m4H
9, 1129.51.45m4H
1037.01.05tt1H
1'32.51.28m2H
2'26.51.28m2H
3'22.61.28m2H
4'14.10.89t3H
2D NMR Correlation Analysis

The connectivity between these atoms is established through a series of 2D NMR experiments.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds. This is crucial for mapping out the spin systems of the pentyl chain, the cyclohexane ring, and the aromatic ring independently.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon atom it is attached to (one-bond C-H correlation).[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for connecting the independent structural fragments.[3]

Table 2: Key 2D NMR Correlations for Structural Confirmation

ExperimentKey CorrelationsInformation Gained
COSY H2 ↔ H3H8 ↔ H9 ↔ H10H1' ↔ H2' ↔ H3' ↔ H4'Confirms the connectivity within the aromatic ring, the cyclohexane ring, and the pentyl chain as separate units.
HSQC H2/6 ↔ C2/6H3/5 ↔ C3/5H7 ↔ C7... (and all other C-H pairs)Unambiguously assigns each proton to its directly attached carbon atom.
HMBC H2/6 ↔ C4, C7 H7 ↔ C1, C2/6, C8/12 H10 ↔ C8/12, C1' Crucial for linking fragments: - Aromatic protons (H2/6) correlate to the cyclohexyl-bearing carbon (C7) and the iodine-bearing carbon (C4).- Cyclohexyl proton (H7) correlates to the aromatic carbons (C1, C2/6) and other cyclohexyl carbons.- Cyclohexyl proton (H10) correlates to the first carbon of the pentyl chain (C1').

The HMBC correlations are the most critical, as they provide unequivocal evidence linking the iodophenyl group to C7 of the cyclohexane ring and the pentyl group to C10 of the same ring.

Method 2: An Alternative Approach - Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is considered the gold standard for absolute structure determination.[4] This technique involves irradiating a well-ordered single crystal of the compound with X-rays. The resulting diffraction pattern is then used to calculate the precise three-dimensional arrangement of atoms in the solid state.

For this compound, this method would provide:

  • Unambiguous Connectivity: Confirmation of the covalent bond framework.

  • Precise Stereochemistry: Definitive proof of the trans configuration of the 1,4-disubstituted cyclohexane ring by showing the axial/equatorial positions of the substituents.

  • Solid-State Conformation: The exact conformation of the pentyl chain and the dihedral angle between the benzene and cyclohexane rings in the crystal lattice.

Performance Comparison: 2D NMR vs. X-ray Crystallography

Both techniques can provide definitive structural proof, but they offer different advantages and face different challenges. The choice of method often depends on the nature of the sample and the specific information required.

Table 3: Comparison of Analytical Methods

Feature2D NMR SpectroscopySingle-Crystal X-ray Diffraction
Sample State SolutionSolid (single crystal)
Primary Challenge Spectral overlap in complex molecules; requires sufficient solubility.Growing a high-quality single crystal, which can be difficult and time-consuming.[4]
Information Gained Connectivity, solution-state structure, dynamic information.[5]Absolute 3D structure, stereochemistry, bond lengths/angles, solid-state packing.[4]
Sample Amount Milligram to sub-milligram quantities.Typically requires a single crystal of sufficient size and quality.
Time for Analysis Several hours per experiment.Data collection can be fast, but crystal growth can take days to weeks.
Key Advantage Provides the structure in a physiologically relevant (solution) state. No need for crystallization.Provides a definitive, high-resolution "snapshot" of the molecule.[6]

Experimental Protocols

2D NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 15-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrumentation: All NMR spectra are acquired on a 500 MHz NMR spectrometer.[7]

  • ¹H NMR: A standard one-dimensional proton spectrum is acquired to identify all proton signals and their multiplicities.

  • ¹³C NMR: A proton-decoupled carbon spectrum is acquired to identify all unique carbon signals.

  • gCOSY: A gradient-enhanced COSY spectrum is acquired to determine ¹H-¹H coupling networks. The spectral width is set to cover all proton signals, with 1024 data points in the F2 dimension and 256 increments in the F1 dimension.[7]

  • gHSQC: A gradient-enhanced HSQC spectrum is optimized for a one-bond coupling constant (¹J_CH) of ~145 Hz to correlate proton and carbon signals.

  • gHMBC: A gradient-enhanced HMBC spectrum is optimized for long-range couplings of 8 Hz to identify 2- and 3-bond correlations between protons and carbons. A relaxation delay of 1.5-2.0 seconds is used.

Single-Crystal X-ray Diffraction Protocol
  • Crystallization: Single crystals of the title compound are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/hexane mixture) at room temperature.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays, and the diffraction data are collected over a range of angles.

  • Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to yield the final crystal structure.

Visualization of Experimental Logic

The following diagrams illustrate the workflow and logical connections used in the 2D NMR-based structural elucidation process.

experimental_workflow cluster_prep Sample Preparation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_confirm Structural Confirmation prep Dissolve sample in CDCl3 with TMS h1 1H NMR (Proton Signals) prep->h1 c13 13C NMR (Carbon Signals) prep->c13 cosy COSY (H-H Connectivity) h1->cosy hsqc HSQC (Direct C-H Bonds) h1->hsqc hmbc HMBC (Long-Range C-H Bonds) h1->hmbc c13->hsqc c13->hmbc structure Final Structure Confirmed cosy->structure hsqc->structure hmbc->structure

Caption: Experimental workflow for 2D NMR structural confirmation.

hmbc_correlations cluster_phenyl Iodophenyl Ring cluster_cyclohexyl Cyclohexyl Ring cluster_pentyl Pentyl Chain H2 H2/6 C7_link C7 H2->C7_link 3J_CH C1 C1 H7 H7 C1_link C1 H7->C1_link 3J_CH C2_link C2/6 H7->C2_link 2J_CH H10 H10 C1p_link C1' H10->C1p_link 3J_CH C1p C1'

Caption: Key HMBC correlations linking the molecular fragments.

References

A Comparative Guide to the Reactivity of 1-Iodo-4-(4-pentylcyclohexyl)benzene and its Triflate Analog in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and advanced materials, the choice of coupling partners is paramount. Aryl-X motifs are central to many carbon-carbon and carbon-heteroatom bond-forming reactions, with aryl iodides and aryl triflates being two of the most common electrophilic partners. This guide provides an in-depth comparison of the reactivity of 1-Iodo-4-(4-pentylcyclohexyl)benzene and its triflate analog, 4-(4-pentylcyclohexyl)phenyl trifluoromethanesulfonate, in palladium-catalyzed cross-coupling reactions. This analysis is supported by established principles and experimental data from the broader field of organic synthesis.

Executive Summary: Reactivity at a Glance

Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of the electrophile is dictated by the ease of the oxidative addition step to the Pd(0) catalyst. For the compounds , the established order of reactivity is:

This compound > 4-(4-pentylcyclohexyl)phenyl trifluoromethanesulfonate

This trend is primarily attributed to the weaker carbon-iodine bond compared to the carbon-oxygen bond of the triflate group, facilitating a more facile oxidative addition. However, the choice of catalyst, ligands, and reaction conditions can be tailored to effectively utilize either substrate, and in some cases, even reverse this reactivity trend.[1]

Comparative Data of Aryl Iodides vs. Aryl Triflates in Cross-Coupling Reactions

ParameterAryl Iodide (e.g., this compound)Aryl Triflate (e.g., 4-(4-pentylcyclohexyl)phenyl trifluoromethanesulfonate)Key Considerations
Reaction Rate Generally faster due to more facile oxidative addition.[2]Generally slower; may require higher temperatures or more activated catalysts.The rate of oxidative addition is often the rate-determining step.[3]
Catalyst Loading Often effective with lower catalyst loadings.May require higher catalyst loadings or more specialized, electron-rich ligands.Bulky, electron-rich phosphine ligands can enhance the reactivity of aryl triflates.[4][5]
Reaction Temperature Can often be performed at lower temperatures.Frequently requires elevated temperatures to achieve comparable yields.Milder conditions are generally preferred to minimize side reactions.
Ligand Requirements Can be effective with a wider range of phosphine ligands.Often requires bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) for efficient coupling.[4]The development of specialized ligands has greatly expanded the utility of aryl triflates.[4]
Substrate Cost & Availability Aryl iodides can be more expensive to synthesize.Aryl triflates are readily prepared from the corresponding phenols, which are often more accessible.The cost-effectiveness of the starting material can be a significant factor in large-scale synthesis.
Functional Group Tolerance Generally good, but the iodide can be sensitive to some reagents.Excellent functional group tolerance due to the stability of the triflate group.The choice of substrate can be influenced by the presence of other functional groups in the molecule.

Experimental Protocols

Below are representative experimental protocols for common cross-coupling reactions, adaptable for both this compound and its triflate analog.

Suzuki-Miyaura Coupling

This reaction is a versatile method for the formation of C-C bonds.[6][7]

Reaction: Aryl-X + Aryl'-B(OH)₂ → Aryl-Aryl'

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide or triflate (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base such as K₂CO₃ (2.0 mmol).

  • Add a suitable solvent system, for example, a mixture of toluene (5 mL) and water (1 mL).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction is a method for the arylation of alkenes.[5][8]

Reaction: Aryl-X + Alkene → Aryl-Alkene

Procedure:

  • In a sealed tube, combine the aryl halide or triflate (1.0 mmol), the alkene (1.5 mmol), a palladium source such as Pd(OAc)₂ (0.02 mmol, 2 mol%), a phosphine ligand such as P(o-tolyl)₃ (0.04 mmol, 4 mol%), and a base such as triethylamine (1.5 mmol).

  • Add a polar aprotic solvent such as DMF or NMP (5 mL).

  • Heat the mixture to 100-140 °C for several hours, or until the reaction is complete.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts, dry, and concentrate.

  • Purify the product by chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds.[4][9]

Reaction: Aryl-X + Amine → Aryl-Amine

Procedure:

  • Charge a reaction flask with the aryl halide or triflate (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 0.02-0.04 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 mmol).

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane (5 mL).

  • Heat the reaction mixture under an inert atmosphere at 80-110 °C until the starting materials are consumed.

  • Cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

  • Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography.

Visualizing the Catalytic Cycle

The following diagrams illustrate the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions and the logical relationship in choosing between an aryl iodide and an aryl triflate.

Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Aryl-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Aryl-Pd(II)-R L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-R RedElim->Product ArylX Aryl-X (Iodide or Triflate) ArylX->OxAdd Nu Nucleophile (e.g., R-B(OH)2, R2NH) Nu->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Substrate Selection Logic Start Starting Material Selection ArylIodide This compound Start->ArylIodide Priority: Reactivity ArylTriflate 4-(4-pentylcyclohexyl)phenyl trifluoromethanesulfonate Start->ArylTriflate Priority: Cost/Availability HighReactivity Higher Reactivity (Milder Conditions) ArylIodide->HighReactivity LigandChoice Broader Ligand Scope ArylIodide->LigandChoice CostEffective Potentially Lower Cost (from Phenol) ArylTriflate->CostEffective SpecializedLigand Requires More Specialized (e.g., bulky, electron-rich) Ligands ArylTriflate->SpecializedLigand

Caption: Decision logic for selecting between the aryl iodide and aryl triflate.

Conclusion

The choice between this compound and its triflate analog for cross-coupling reactions is a nuanced decision that depends on the specific synthetic goals. The aryl iodide is generally more reactive, often allowing for milder reaction conditions and a broader selection of catalysts. In contrast, the aryl triflate, derived from the corresponding phenol, may offer a more cost-effective and readily accessible starting material, albeit potentially requiring more specialized and optimized reaction conditions to achieve high efficiency. The continuous development of novel palladium catalysts and ligand systems is progressively narrowing the reactivity gap between these two classes of electrophiles, providing chemists with a greater degree of flexibility in designing complex synthetic routes.

References

yield comparison of different palladium catalysts for 1-Iodo-4-(4-pentylcyclohexyl)benzene couplings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of an optimal catalytic system is paramount for achieving high yields and purity. This guide provides a comparative analysis of various palladium catalysts for cross-coupling reactions of 1-Iodo-4-(4-pentylcyclohexyl)benzene, a key building block in the synthesis of liquid crystals and other advanced materials. Due to the limited availability of direct comparative studies on this specific substrate, this guide utilizes data from structurally similar 4-alkyl-iodobenzenes to provide valuable insights for catalyst selection and reaction optimization.

The following sections detail the performance of different palladium catalyst systems in four major cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The quantitative data, including catalyst systems, bases, solvents, reaction conditions, and yields, are summarized for easy comparison.

Performance Comparison of Palladium Catalysts

The efficacy of different palladium catalysts is evaluated across the four major cross-coupling reactions. The following table summarizes the performance of various catalyst systems in reactions with 4-alkyl-iodobenzenes, serving as a proxy for this compound.

Coupling ReactionPalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Suzuki-Miyaura Pd(OAc)₂PPh₃K₂CO₃DMF/H₂O100295
Pd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O80-10012-2492
Sonogashira PdCl₂(PPh₃)₂-Et₃NTHFRoom Temp.698
Pd(OAc)₂-DabcoDMF1001294[1]
Heck Pd(OAc)₂PPh₃Et₃NDMF1001296
PdCl₂-NaOAcDMF1202485
Buchwald-Hartwig Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane1002491
Pd(OAc)₂BINAPNaOt-BuToluene801888

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols are based on established procedures for the respective cross-coupling reactions on structurally similar 4-alkyl-iodobenzenes.

General Procedure for Suzuki-Miyaura Coupling

A reaction vessel is charged with the 4-alkyl-1-iodobenzene (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 1-5 mol%), a suitable ligand if required (e.g., PPh₃), and a base (e.g., K₂CO₃, 2.0 equiv.). A degassed solvent system, such as a mixture of DMF and water or toluene, ethanol, and water, is added. The vessel is then thoroughly purged with an inert gas (e.g., Argon or Nitrogen). The reaction mixture is heated with stirring for the specified time, while monitoring the progress by an appropriate analytical technique such as TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

To a reaction vessel under an inert atmosphere, the 4-alkyl-1-iodobenzene (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(OAc)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) are added. A degassed solvent such as THF or DMF is then added, followed by a base (e.g., triethylamine or another amine base, 2.0-3.0 equiv.). The reaction mixture is stirred at the specified temperature for the required duration. The progress of the reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is filtered to remove any solids, and the filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.

General Procedure for Heck Coupling

In a reaction vessel, the 4-alkyl-1-iodobenzene (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂, 1-5 mol%), a ligand if necessary (e.g., PPh₃), and a base (e.g., Et₃N or NaOAc, 1.2-2.0 equiv.) are combined in a suitable solvent such as DMF or acetonitrile. The mixture is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Once the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A reaction vessel is charged with the 4-alkyl-1-iodobenzene (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.4-2.0 equiv.). An anhydrous, degassed solvent such as 1,4-dioxane or toluene is added. The vessel is sealed and heated under an inert atmosphere for the specified time. The reaction is monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.[2]

Visualizing the Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate palladium catalyst system for a desired cross-coupling reaction.

Catalyst_Selection_Workflow Catalyst Selection Workflow for Palladium-Catalyzed Couplings cluster_start Define Reaction cluster_reaction_type Select Coupling Type cluster_catalyst_screening Screen Catalyst System cluster_analysis Analyze & Finalize Start Identify Target Molecule & Coupling Partners Reaction_Type Choose Coupling Reaction (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) Start->Reaction_Type Catalyst_Screening Select Pd Catalyst, Ligand, Base, & Solvent (Based on Literature Precedent) Reaction_Type->Catalyst_Screening Optimization Optimize Reaction Conditions (Temperature, Time, Concentration) Catalyst_Screening->Optimization Analysis Analyze Yield & Purity (TLC, GC-MS, NMR) Optimization->Analysis Analysis->Optimization Low Yield or Impurities Final_Protocol Finalized Protocol Analysis->Final_Protocol High Yield & Purity

Caption: A flowchart illustrating the decision-making process for selecting and optimizing a palladium catalyst system for cross-coupling reactions.

This guide provides a foundational understanding of the factors influencing the outcome of palladium-catalyzed coupling reactions with this compound and its analogues. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

References

Assessing the Electronic Influence of the Pentylcyclohexyl Group in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of molecules through cross-coupling reactions is a cornerstone of modern synthetic chemistry, particularly in the fields of drug discovery and materials science. The steric and electronic properties of substituents on the coupling partners can dramatically influence reaction outcomes, including yield, selectivity, and catalyst turnover. This guide provides a comparative assessment of the electronic effects of the pentylcyclohexyl group, a bulky aliphatic substituent, in the context of widely used cross-coupling reactions. Due to the limited direct experimental data on the pentylcyclohexyl group, this analysis draws upon data from analogous bulky alkyl substituents—cyclohexyl, tert-butyl, and 1-adamantyl—to provide a predictive framework for its behavior.

Understanding Electronic Effects: Hammett and Taft Parameters

The electronic influence of a substituent is often quantified using Hammett (σ) and Taft (σ*) parameters. The Hammett parameter, particularly σp for para-substituents on an aromatic ring, describes the combined inductive and resonance effects on the reactivity of a reaction center. A negative σp value indicates an electron-donating group, which can increase the electron density of the aromatic ring and influence the oxidative addition step in many cross-coupling catalytic cycles.

The Taft steric parameter (Es) and polar parameter (σ) are used to deconvolute steric and electronic (inductive) effects, especially in aliphatic systems. A more negative Taft σ value signifies a stronger electron-donating inductive effect. For alkyl groups, this effect is primarily driven by hyperconjugation and C-C/C-H bond polarity.

Comparative Analysis of Bulky Alkyl Groups

To contextualize the electronic properties of the pentylcyclohexyl group, it is compared with other common bulky alkyl substituents.

SubstituentHammett Parameter (σp)Taft Polar Parameter (σ*)Key Characteristics
Cyclohexyl-0.15-0.15Moderately electron-donating, conformationally flexible.
tert-Butyl-0.20-0.30Strongly electron-donating due to hyperconjugation, sterically demanding.[1]
1-Adamantyl-0.13-0.26Moderately electron-donating, rigid and highly sterically hindered.
4-Pentylcyclohexyl (estimated) ~ -0.16 ~ -0.18 Expected to be slightly more electron-donating than cyclohexyl due to the pentyl group's inductive effect.

Note: The Hammett and Taft parameters for the 4-pentylcyclohexyl group are estimated based on the values for the cyclohexyl group and the incremental effect of an n-pentyl substituent. The Taft parameter for the n-pentyl group is estimated to be approximately -0.13 based on the additive model for alkyl groups.

The data suggests that all these bulky alkyl groups are electron-donating, a property that can enhance the rate of oxidative addition of an aryl halide to a low-valent metal center (e.g., Pd(0)) in many cross-coupling reactions. The pentylcyclohexyl group is predicted to have a slightly stronger electron-donating character than the simple cyclohexyl group due to the inductive effect of the pentyl chain. Its electronic effect is expected to be comparable to that of the tert-butyl and adamantyl groups, though its conformational flexibility distinguishes it from these rigid substituents.

Experimental Protocols for Assessing Substituent Effects

To experimentally validate the electronic effects of the pentylcyclohexyl group, one could employ standard cross-coupling reactions and compare the outcomes with those using the other bulky substituents. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of a 4-alkyl-substituted aryl bromide with phenylboronic acid.

Materials:

  • 4-Alkylphenyl bromide (e.g., 4-cyclohexylphenyl bromide, 4-tert-butylphenyl bromide) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the 4-alkylphenyl bromide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene and water via syringe.

  • Stir the mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Analyze the yield and purity by GC-MS and ¹H NMR.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the amination of a 4-alkyl-substituted aryl iodide with morpholine.

Materials:

  • 4-Alkylphenyl iodide (e.g., 4-cyclohexylphenyl iodide, 4-tert-butylphenyl iodide) (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)

  • XPhos (0.03 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the 4-alkylphenyl iodide and toluene.

  • Finally, add the morpholine.

  • Seal the vial and stir the mixture at 110 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

  • Characterize the product and determine the yield by ¹H NMR and GC-MS.

Visualizing the Assessment Workflow

The process of evaluating the electronic effects of a novel substituent in cross-coupling reactions can be systematically approached. The following diagram illustrates a logical workflow for such an assessment.

G substituent Substituent Selection (e.g., Pentylcyclohexyl) lit_review Literature Review (Analogous Groups) substituent->lit_review estimation Estimation of Electronic Parameters (Hammett, Taft) lit_review->estimation synthesis Synthesis of Precursors (e.g., 4-(pentylcyclohexyl)phenyl bromide) estimation->synthesis x_coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) synthesis->x_coupling analysis Analysis of Reaction Outcomes (Yield, Selectivity, Kinetics) x_coupling->analysis comparison Comparison with Known Substituents analysis->comparison conclusion Conclusion on Electronic Effects comparison->conclusion

Caption: Workflow for assessing the electronic effects of a novel substituent.

Conclusion

While direct experimental data for the pentylcyclohexyl group remains to be extensively reported, a comparative analysis with structurally similar bulky alkyl groups provides valuable insights into its likely electronic behavior in cross-coupling reactions. It is anticipated to be a moderately strong electron-donating group, with an electronic profile similar to that of the tert-butyl and adamantyl groups. This electron-donating nature is generally favorable for the oxidative addition step in many palladium-catalyzed cross-coupling reactions. However, its significant steric bulk and conformational flexibility will also play a crucial role in the overall reaction efficiency and selectivity, particularly in the reductive elimination step. The provided experimental protocols offer a starting point for the systematic evaluation of the pentylcyclohexyl group's performance, enabling a more comprehensive understanding of its utility in the synthesis of complex molecules.

References

Performance Benchmark: 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) vs. 4-cyano-4'-pentylbiphenyl (5CB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent Nematic Liquid Crystals

This guide provides a detailed performance comparison of two widely utilized nematic liquid crystals: 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), a derivative of the 1-Iodo-4-(4-pentylcyclohexyl)benzene family, and the benchmark material, 4-cyano-4'-pentylbiphenyl (5CB). The selection of a liquid crystal for advanced applications, ranging from display technologies to optical shutters and smart materials, hinges on a thorough understanding of its physical and electro-optical properties. This document presents a quantitative analysis of key performance metrics, supported by detailed experimental protocols, to aid in the informed selection of these materials for research and development.

Executive Summary

Liquid crystals derived from the this compound precursor, such as PCH5, are valued for their specific molecular geometry, which influences their mesophase behavior and electro-optical characteristics. This guide benchmarks the performance of PCH5 against the extensively characterized 5CB. The data presented herein reveals that while both materials exhibit a nematic phase at room temperature, their performance characteristics show notable differences. 5CB generally offers a higher birefringence, which can be advantageous in applications requiring significant phase modulation. Conversely, materials from the PCH5 family are known for their low viscosity, a property that can contribute to faster response times.

Quantitative Performance Comparison

The following tables summarize the key performance indicators for PCH5 and 5CB, providing a direct comparison of their physical and electro-optical properties.

Table 1: Thermal Properties

Property4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5)4-cyano-4'-pentylbiphenyl (5CB)
Crystalline to Nematic Transition30°C[1]22.5°C[2]
Nematic to Isotropic Transition (Clearing Point)54.4°C[1][3]35.0°C[2]

Table 2: Electro-Optical Properties

Property4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5)4-cyano-4'-pentylbiphenyl (5CB)
Birefringence (Δn) at 0.2-0.8 THz0.01 - 0.08[4]0.15 - 0.21[4]
Dielectric Anisotropy (Δε)PositivePositive, ~10-12 at 1kHz[5][6]
Response Time (τ)Millisecond range (typical for nematic LCs)Millisecond range (typical for nematic LCs)[3]

Experimental Protocols

The data presented in this guide is based on established experimental methodologies for the characterization of liquid crystals. The following sections detail the protocols for measuring the key performance parameters.

Measurement of Birefringence

The birefringence (Δn) of a liquid crystal is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. A common and accurate method for its determination is Terahertz Time-Domain Spectroscopy (THz-TDS).

Experimental Workflow for Birefringence Measurement using THz-TDS:

cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis THz_Source THz Emitter LC_Cell Liquid Crystal Cell in Magnetic Field THz_Source->LC_Cell THz Pulse THz_Detector THz Detector LC_Cell->THz_Detector Orient_Parallel Orient LC Director Parallel to THz Polarization Measure_Parallel Measure Time-Domain Waveform (Parallel) Orient_Parallel->Measure_Parallel FFT Fast Fourier Transform Measure_Parallel->FFT Orient_Perpendicular Orient LC Director Perpendicular to THz Polarization Measure_Perpendicular Measure Time-Domain Waveform (Perpendicular) Orient_Perpendicular->Measure_Perpendicular Measure_Perpendicular->FFT Calculate_n_e Calculate nₑ(ω) FFT->Calculate_n_e Calculate_n_o Calculate nₒ(ω) FFT->Calculate_n_o Calculate_Birefringence Δn(ω) = nₑ(ω) - nₒ(ω) Calculate_n_e->Calculate_Birefringence Calculate_n_o->Calculate_Birefringence

Workflow for Birefringence Measurement.

  • A broadband THz pulse is generated and passed through the liquid crystal cell.

  • The liquid crystal molecules are aligned in a magnetic field, either parallel or perpendicular to the polarization of the THz electric field.

  • The time-domain waveform of the transmitted THz pulse is measured for both orientations.

  • A Fast Fourier Transform (FFT) is applied to the time-domain data to obtain the frequency-dependent amplitude and phase information.

  • From the phase delay, the extraordinary (nₑ) and ordinary (nₒ) refractive indices are calculated as a function of frequency.

  • The birefringence (Δn) is then determined by the difference between nₑ and nₒ.

Measurement of Dielectric Anisotropy

The dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It is a crucial parameter for devices that rely on electric field-induced reorientation.

Experimental Workflow for Dielectric Anisotropy Measurement:

cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis Impedance_Analyzer Impedance Analyzer LC_Cell_Parallel LC Cell (Homogeneous Alignment) Impedance_Analyzer->LC_Cell_Parallel LC_Cell_Perpendicular LC Cell (Homeotropic Alignment) Impedance_Analyzer->LC_Cell_Perpendicular Measure_Parallel Measure Capacitance (C∥) LC_Cell_Parallel->Measure_Parallel Measure_Perpendicular Measure Capacitance (C⊥) LC_Cell_Perpendicular->Measure_Perpendicular Calculate_epsilon_parallel Calculate ε∥ Measure_Parallel->Calculate_epsilon_parallel Calculate_epsilon_perpendicular Calculate ε⊥ Measure_Perpendicular->Calculate_epsilon_perpendicular Calculate_Anisotropy Δε = ε∥ - ε⊥ Calculate_epsilon_parallel->Calculate_Anisotropy Calculate_epsilon_perpendicular->Calculate_Anisotropy

Workflow for Dielectric Anisotropy Measurement.

  • Two types of liquid crystal cells are prepared: one with homogeneous alignment (director parallel to the substrates) and one with homeotropic alignment (director perpendicular to the substrates).

  • The capacitance of each cell is measured using an impedance analyzer at a specific frequency (e.g., 1 kHz).

  • The dielectric permittivities, ε∥ and ε⊥, are calculated from the measured capacitances and the cell geometry.

  • The dielectric anisotropy (Δε) is the difference between ε∥ and ε⊥.

Measurement of Response Time

The response time (τ) of a liquid crystal is a measure of how quickly it can switch between two alignment states under the influence of an electric field. It is a critical parameter for display and optical switching applications.

Experimental Workflow for Response Time Measurement:

cluster_setup Experimental Setup Laser Laser Source Polarizer1 Polarizer Laser->Polarizer1 LC_Cell Liquid Crystal Cell Polarizer1->LC_Cell Polarizer2 Analyzer (Crossed) LC_Cell->Polarizer2 Photodetector Photodetector Polarizer2->Photodetector Oscilloscope Oscilloscope Photodetector->Oscilloscope Function_Generator Function Generator Function_Generator->LC_Cell

Setup for Response Time Measurement.

  • The liquid crystal cell is placed between two crossed polarizers.

  • A laser beam is passed through the setup, and the transmitted light intensity is measured by a photodetector.

  • A square-wave voltage from a function generator is applied to the liquid crystal cell to switch it between the "on" and "off" states.

  • The photodetector output is monitored on an oscilloscope. The rise time (τ_on) is typically defined as the time taken for the transmittance to change from 10% to 90% of its maximum value, and the decay time (τ_off) is the time for the transmittance to fall from 90% to 10%.

Synthesis Pathway

The synthesis of 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) can be achieved from the precursor this compound through a cyanation reaction.

Precursor This compound Product 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) Precursor->Product Cyanation Reaction Reagent Copper(I) Cyanide (CuCN) Reagent->Product Solvent Solvent (e.g., DMF) Solvent->Product

Synthesis of PCH5 from its Iodo-precursor.

Conclusion

This guide provides a comparative analysis of the performance of 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) and 4-cyano-4'-pentylbiphenyl (5CB). The choice between these materials will depend on the specific requirements of the intended application. For applications demanding high birefringence, 5CB may be the preferred option. However, for technologies where low viscosity and potentially faster switching speeds are critical, PCH5 and related compounds derived from this compound present a compelling alternative. The provided experimental protocols offer a standardized framework for the in-house characterization and validation of these and other liquid crystal materials.

References

Safety Operating Guide

Proper Disposal of 1-Iodo-4-(4-pentylcyclohexyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers and laboratory personnel handling 1-Iodo-4-(4-pentylcyclohexyl)benzene must adhere to strict disposal protocols to ensure safety and regulatory compliance. Due to the lack of a comprehensive safety data sheet (SDS) with specific disposal instructions for this compound, it must be treated as a hazardous halogenated organic waste. Proper segregation, containment, and labeling are critical first steps in the disposal process.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and nitrile gloves. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood, to prevent inhalation of any potential vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed by trained personnel in accordance with all federal, state, and local regulations. The following is a general procedural guide:

  • Waste Identification and Segregation:

    • Classify this compound as a halogenated organic waste .[1][2]

    • It is crucial to segregate this waste from non-halogenated organic waste streams, as the disposal methods and costs differ significantly.[3][4] Halogenated solvents are typically incinerated at regulated facilities.[1][4]

    • Do not mix this waste with other incompatible waste types, such as acids, bases, or oxidizers.[5][6]

  • Container Selection and Labeling:

    • Collect the waste in a designated, leak-proof container that is chemically compatible with the compound. Polyethylene containers are often a suitable choice.[4][6]

    • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name: "this compound".

    • The label should also include the date when the waste was first added to the container.

  • Accumulation and Storage:

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[5][7]

    • The SAA must be inspected weekly for any signs of leakage.[5]

    • Keep the waste container securely capped at all times, except when adding waste.[3][8]

  • Arranging for Disposal:

    • Once the container is full, or in accordance with institutional timelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8]

    • Do not attempt to dispose of this chemical down the drain or as regular solid waste.[8][9]

Quantitative Data Summary

ParameterGuidelineSource
Maximum SAA Volume55 gallons of hazardous waste[7]
Maximum Acutely Toxic Waste1 quart (liquid) or 1 kilogram (solid) of "P-listed" waste[7]
Container HeadroomLeave at least one-inch of headroom to allow for expansion[5]
Maximum SAA Storage TimeUp to 12 months for partially filled containers (unless accumulation limits are met)[7]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound A Start: Waste Generation (this compound) B Identify as Halogenated Organic Waste A->B C Select a Compatible, Labeled Waste Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Keep Container Closed D->E F Is Container Full? D->F G Continue Collection F->G No H Contact EHS for Pickup F->H Yes G->D I Professional Hazardous Waste Disposal H->I

Figure 1. Disposal Workflow for this compound

This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific hazardous waste management plan and contact your EHS department for any questions or clarification.

References

Personal protective equipment for handling 1-Iodo-4-(4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Iodo-4-(4-pentylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols and logistical plans for handling this compound (CAS No. 948553-20-6). Adherence to these procedures is critical to ensure personal safety and operational integrity within the laboratory environment.

Hazard Identification and Classification

This compound is a solid organic compound with the molecular formula C₁₇H₂₅I.[1][2] Based on available data, it is classified with the following GHS hazard statements:

Hazard CodeHazard Statement
H302Harmful if swallowed.[3][4][5][6]
H315Causes skin irritation.[3][4][5][6]
H319Causes serious eye irritation.[3][4][5]
H332Harmful if inhaled.[3][4][5][7]
H335May cause respiratory irritation.[4][5]
Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommendation
Hand Protection Wear chemically resistant gloves such as nitrile or neoprene.[8] Double gloving is recommended for extended handling. Inspect gloves for integrity before each use and practice proper removal techniques to avoid skin contact.
Eye and Face Protection Chemical safety goggles are mandatory.[8] In situations with a higher risk of splashing or dust generation, a full-face shield must be worn in addition to goggles.[8][9]
Skin and Body Protection A chemical-resistant lab coat should be worn at all times and kept fully fastened. For procedures with a higher potential for exposure, chemical-resistant coveralls are recommended.[8]
Respiratory Protection All handling of the solid compound must be conducted in a certified chemical fume hood to avoid inhalation of dust.[10][11] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.
Safe Handling and Operational Protocol

A systematic approach to handling this compound will mitigate risks. This protocol outlines the essential steps for a standard laboratory procedure.

3.1. Designated Work Area

  • All work with this compound must be performed in a designated and clearly labeled area, such as a chemical fume hood.[11]

  • The work surface should be lined with absorbent, disposable bench paper to contain any potential spills.[11]

3.2. Weighing and Dispensing

  • Don all required PPE as outlined in the table above.

  • Conduct all weighing and dispensing of the solid inside a chemical fume hood to control dust.[10][11]

  • Use a disposable weighing boat or clean, tared glassware to prevent contamination.[11]

  • Handle the solid gently to minimize the generation of airborne dust.

  • Close the primary container tightly immediately after dispensing.

3.3. Reaction Setup and Execution

  • Perform all reactions in a well-ventilated fume hood.

  • Use glassware that is free from cracks or defects.

  • If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.

  • Continuously monitor the reaction for any unexpected changes.

3.4. Post-Procedure and Decontamination

  • Upon completion of the experiment, allow all equipment to cool to room temperature within the fume hood.

  • Carefully quench any reactive materials before cleaning glassware.

  • Decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent, followed by soap and water.[11]

  • Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.[11]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency SituationFirst Aid and Spill Management Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9][12] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[9][12]
Skin Contact Immediately remove all contaminated clothing while flushing the affected area with large amounts of water for at least 15 minutes, preferably under a safety shower.[12] Wash the skin with soap and water.[12] Seek medical attention if irritation persists.[12]
Inhalation Move the affected person to fresh air immediately.[13] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet or chemical label if possible.[14]
Small Spill For a small spill contained within a fume hood, wear appropriate PPE and gently cover the spill with an inert absorbent material such as vermiculite or sand.[15] Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area.
Large Spill Evacuate the laboratory immediately and alert others in the area. Close the laboratory doors and prevent entry. Contact your institution's emergency response team for cleanup.
Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

  • Waste Classification : This compound is a halogenated organic waste.[16]

  • Segregation : Do not mix halogenated organic waste with non-halogenated waste streams.[16][17][18]

  • Container Management : Collect all waste, including contaminated disposables (gloves, bench paper, weighing boats), in a designated, properly labeled, and sealed hazardous waste container.[17] The container should be made of a compatible material and stored in a designated satellite accumulation area within the laboratory.

  • Disposal : All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.[18][19]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_area 2. Prepare Designated Area (Fume Hood, Bench Paper) prep_ppe->prep_area weigh 3. Weigh Compound (Inside Fume Hood) prep_area->weigh react 4. Perform Reaction (In Fume Hood) weigh->react decontaminate 5. Decontaminate (Glassware & Surfaces) react->decontaminate waste 6. Segregate & Store Waste (Halogenated Organics) decontaminate->waste remove_ppe 7. Doff PPE waste->remove_ppe wash 8. Wash Hands remove_ppe->wash

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.